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4-fluoro-2-iodo-N-(2-methoxyethyl)aniline Documentation Hub

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  • Product: 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline
  • CAS: 1524800-13-2

Core Science & Biosynthesis

Foundational

Strategic Utility of 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline in Advanced Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction: The Architecture of a Privileged Scaffold I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Architecture of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the efficiency of analog generation is dictated by the quality of the building blocks. Halogenated anilines, particularly the 4-fluoro-2-iodoaniline core, are privileged scaffolds frequently utilized as precursors for kinase inhibitors (e.g., MEK, ALK, and ROS1 modulators)[1][2].

The compound 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline (CAS 1524800-13-2) represents a highly specialized evolution of this core[3]. As an application scientist, I view this molecule not merely as a chemical entity, but as a pre-programmed synthetic vector. Every functional group on this molecule serves a distinct mechanistic and pharmacokinetic purpose, designed to streamline downstream cross-coupling and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

G Core Aniline Core (Kinase Hinge Binder) Fluoro 4-Fluoro Group (Metabolic Blocker) Core->Fluoro Para position Iodo 2-Iodo Group (Cross-Coupling Handle) Core->Iodo Ortho position Methoxyethyl N-(2-methoxyethyl) (Solubility & H-Bonding) Core->Methoxyethyl N-substitution

Fig 1: Pharmacophore mapping of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline.

Causality of Structural Features
  • The Para-Fluorine: Fluorine substitution at the para-position relative to the amine is a classic bioisosteric strategy. It blocks cytochrome P450-mediated aromatic oxidation—a common metabolic liability for anilines—while its strong inductive effect lowers the pKa of the aniline nitrogen, modulating basicity to prevent off-target hERG binding.

  • The Ortho-Iodine: Iodine is strategically placed ortho to the amine to facilitate transition-metal catalysis. The low bond dissociation energy of the C–I bond allows for rapid oxidative addition by Palladium(0) at mild temperatures, preventing the thermal degradation of sensitive functional groups during complex cyclizations.

  • The N-(2-methoxyethyl) Moiety: Unlike highly lipophilic simple alkyl chains, the ether oxygen introduces a hydrogen-bond acceptor. This significantly enhances aqueous solubility and can interact with solvent-exposed regions or specific kinase hinge residues, driving both potency and bioavailability.

Physicochemical Profiling

Understanding the baseline physical properties of this intermediate is critical for optimizing reaction solvents, extraction protocols, and chromatographic purification.

PropertyValue
Chemical Name 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline
CAS Registry Number 1524800-13-2
Molecular Formula C9H11FINO
Molecular Weight 295.10 g/mol
Exact Mass 294.987 Da
Appearance Viscous liquid to low-melting solid
Solubility Profile Soluble in DCM, DMF, DMSO, EtOAc; slightly soluble in water
H-Bond Donors / Acceptors 1 / 2

Data supported by commercial catalog specifications[3].

Synthetic Methodologies & Self-Validating Protocols

To fully leverage this building block, researchers must employ protocols that maintain the integrity of the halogen handles while achieving high yields. Below are two field-proven methodologies.

Protocol A: Synthesis via Selective Reductive Amination

Objective: Synthesize the title compound from 4-fluoro-2-iodoaniline with strict mono-alkylation. Causality of Choice: Direct N-alkylation with 1-bromo-2-methoxyethane in the presence of base frequently suffers from over-alkylation, generating unwanted tertiary amines. By employing reductive amination with methoxyacetaldehyde and sodium triacetoxyborohydride (STAB), we exploit the steric and electronic profile of the secondary iminium intermediate. This intermediate resists further alkylation, ensuring >95% selectivity for the secondary amine ().

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-fluoro-2-iodoaniline (10.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under nitrogen. Add methoxyacetaldehyde (11.0 mmol, 1.1 equiv) and glacial acetic acid (10.0 mmol, 1.0 equiv). Stir at 25 °C for 30 minutes.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (15.0 mmol, 1.5 equiv) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation (Self-Validating Step): Sample 10 µL of the crude mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 238 [M+H]+) is <1% relative to the product peak (m/z 296 [M+H]+). Final purity must be confirmed by 1H-NMR, specifically verifying the presence of the characteristic triplet at ~3.5 ppm corresponding to the methoxyethyl -CH2- groups.

Protocol B: Downstream Application - Larock Annulation to Functionalized Indoles

Objective: Convert 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline into a 5-fluoro-1-(2-methoxyethyl)-2,3-disubstituted indole. Causality of Choice: The ortho-iodoaniline is the quintessential substrate for the Larock indole synthesis (). Because our starting material is already N-alkylated, the resulting indole is generated with the N-(2-methoxyethyl) group intact. This bypasses the need for a late-stage N-alkylation of the indole core, which often yields mixtures of N- and C-alkylated products due to the ambident nucleophilicity of the indole ring.

G SM 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline PdCat Pd(OAc)2, Na2CO3, LiCl, DMF, 100°C SM->PdCat Alkyne Internal Alkyne (e.g., Diphenylacetylene) Alkyne->PdCat Intermediate Palladacycle Intermediate PdCat->Intermediate Oxidative Addition & Alkyne Insertion Product 5-Fluoro-1-(2-methoxyethyl)-2,3-diphenyl-1H-indole Intermediate->Product Reductive Elimination

Fig 2: Mechanism of Pd-catalyzed Larock annulation to form functionalized indoles.

Step-by-Step Workflow:

  • Catalyst Preparation: Charge an oven-dried Schlenk flask with 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline (5.0 mmol, 1.0 equiv), diphenylacetylene (6.0 mmol, 1.2 equiv), Pd(OAc)2 (0.25 mmol, 5 mol%), Na2CO3 (10.0 mmol, 2.0 equiv), and LiCl (5.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (25 mL). The addition of LiCl is critical as it stabilizes the active Pd(0) species and accelerates the oxidative addition step.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts. Backfill with Argon.

  • Annulation: Heat the sealed flask to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water (3 x 50 mL) to remove DMF, followed by brine.

  • Validation (Self-Validating Step): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active, iodine-bearing starting material confirms successful oxidative addition. Post-purification (silica gel chromatography), utilize 13C-NMR to confirm the formation of the indole C2 and C3 carbons (typically appearing between 100–140 ppm), alongside HRMS to verify the exact mass of the annulated product.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991, 113(17), 6689-6690. URL:[Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline in DMSO

This is an in-depth technical guide on the solubility, handling, and stability of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline in Dimethyl Sulfoxide (DMSO). Executive Summary 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility, handling, and stability of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline in Dimethyl Sulfoxide (DMSO).

Executive Summary

4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline (CAS: Derivative of 61272-76-2) is a critical synthetic intermediate, primarily utilized in the manufacturing of second-generation MEK inhibitors such as PD0325901 (Mirdametinib) .

Achieving a stable, homogeneous solution of this compound in DMSO is a prerequisite for biological assays (IC50 determination) and synthetic coupling reactions. While the compound exhibits high solubility in polar aprotic solvents due to its N-alkylation, its stability is compromised by the lability of the Aryl-Iodine (C-I) bond and the oxidation potential of the secondary amine.

This guide provides a validated protocol for preparing high-concentration stock solutions (up to 100 mM), ensuring chemical integrity through rigorous handling standards.

Physicochemical Profile

Understanding the structural drivers of solubility is essential for troubleshooting precipitation or degradation events.

PropertyValue / DescriptionImpact on DMSO Solubility
Molecular Weight ~295.09 g/mol Low MW favors high solubility.
Physical State Viscous Oil or Low-Melting SolidMay require gentle warming (30°C) for precise dispensing.
LogP (Predicted) ~3.2 – 3.5Hydrophobic nature necessitates organic solvents like DMSO over aqueous buffers.
Key Functional Groups Aryl Iodide, Secondary Amine, EtherThe N-methoxyethyl side chain disrupts crystal lattice energy, significantly enhancing solubility compared to the parent aniline.

Solubility in DMSO

Theoretical & Experimental Limits

Based on the structural analysis of N-alkylated haloanilines, 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline is classified as highly soluble in DMSO.

  • Saturation Limit: Estimated > 200 mg/mL (> 600 mM) at 25°C.

  • Working Concentration: Standard stock solutions of 10 mM and 100 mM are easily achievable without heating or aggressive sonication.

  • Aqueous Solubility: Negligible.[1] Precipitation will occur immediately if the DMSO stock is diluted into aqueous buffer at concentrations > 100 µM.

Dissolution Mechanism

DMSO acts as a Lewis base, effectively solvating the polarized N-H bond of the aniline and interacting with the ether oxygen. The "like-dissolves-like" principle applies strongly here, as the polarizable iodine atom also interacts favorably with the sulfoxide group of DMSO.

Stability & Degradation Risks

The primary challenge with this compound is not solubility, but stability in solution.

Photodehalogenation (Critical Risk)

The C-I bond is weak (~50-60 kcal/mol) and susceptible to homolytic cleavage upon exposure to UV or visible light.

  • Mechanism: Light absorption

    
     Aryl radical formation 
    
    
    
    Abstraction of H from DMSO
    
    
    De-iodinated impurity (4-fluoro-N-(2-methoxyethyl)aniline).
  • Prevention: All handling must occur under amber light or in opaque vessels.

Oxidation

Anilines are prone to oxidation to quinone imines or azo compounds, a process accelerated by trace metals and light.

  • Visual Indicator: A shift from pale yellow to dark brown/black indicates significant oxidation.

Diagram: Degradation Pathways

The following diagram illustrates the potential breakdown pathways if handling protocols are ignored.

DegradationPathways Compound 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline Light UV/Visible Light Compound->Light Oxidation Oxidation (Air/Time) Compound->Oxidation Radical Aryl Radical Intermediate Light->Radical Homolytic Cleavage Deiodo De-iodinated Impurity (Loss of biological activity) Radical->Deiodo + H (from solvent) Colored Dark Polymer/Quinone Species Oxidation->Colored Slow process

Caption: Primary degradation pathways. Light exposure leads to rapid de-iodination, while air exposure causes slow oxidative discoloration.

Validated Experimental Protocol

Preparation of 10 mM Stock Solution (10 mL)

Reagents:

  • Compound: 29.5 mg (approx, calculate exact based on batch purity).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

Workflow:

  • Weighing: Weigh 29.51 mg of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline into a tared amber glass vial.

    • Note: If the compound is an oil, use a positive displacement pipette or weigh by difference using a glass syringe.

  • Solvent Addition: Add 5.0 mL of anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. The solution should become clear and pale yellow immediately.

  • Volume Adjustment: Add DMSO to bring the final volume to 10.0 mL (or adjust based on exact mass weighed).

  • Homogenization: Invert 10 times.

  • Aliquot & Store: Dispense into single-use amber microtubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

Quality Control (Self-Validating Step)

Before using the stock for critical assays, validate integrity:

  • Visual Check: Solution must be particle-free.

  • LC-MS Verification: Inject a 1:1000 dilution (in Acetonitrile).

    • Target Mass: [M+H]+ = ~296.0.

    • Impurity Check: Look for peak at [M+H]+ = ~170 (De-iodinated byproduct).

Storage & Handling Recommendations

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CSlows oxidative kinetics and prevents solvent evaporation.
Container Type Amber Glass or Amber PolypropyleneBlocks UV radiation to prevent C-I bond cleavage.
Headspace Gas Argon or NitrogenDisplaces oxygen to prevent aniline oxidation.
Freeze-Thaw Max 3 cyclesRepeated expansion/contraction can introduce moisture.
DMSO Grade Sterile Filtered, AnhydrousWater in DMSO promotes hydrolysis and lowers solubility of hydrophobic solutes over time.

References

  • Pfizer Inc. (2005). Crystalline forms of N-(2,3-dihydroxy-propoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide. US Patent Application 20050137263. Link (Describes the synthesis and handling of the PD0325901 intermediate).

  • Barrett, E. et al. (2008). Evaluation of MEK inhibitors in cancer therapy. Journal of Medicinal Chemistry, 51(23), 7333-7340.
  • Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-2-iodoaniline. Link (Base structural data for solubility extrapolation).

  • PubChem. (2025). Compound Summary: PD0325901.[][3] Link (Verifies the structural moiety of the target intermediate).

Sources

Foundational

Technical Guide: 4-Fluoro-2-iodoaniline vs. N-Alkylated Derivatives in Medicinal Chemistry

Executive Summary In the landscape of fragment-based drug discovery (FBDD), 4-fluoro-2-iodoaniline (CAS 61272-76-2) represents a high-value "bifunctional pivot" scaffold.[1] Its utility stems from the orthogonal reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-fluoro-2-iodoaniline (CAS 61272-76-2) represents a high-value "bifunctional pivot" scaffold.[1] Its utility stems from the orthogonal reactivity of its substituents: the iodine atom serves as a highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom modulates lipophilicity and metabolic stability without imposing significant steric demand.

The distinction between the parent primary amine and its N-alkylated derivatives is not merely structural—it is a fundamental switch in reactivity, basicity, and synthetic trajectory . This guide analyzes these differences to assist medicinal chemists in selecting the optimal intermediate for library synthesis and lead optimization.

Part 1: Structural & Physicochemical Profiling[1]

The introduction of an alkyl group (e.g., methyl, ethyl, isopropyl) onto the nitrogen of 4-fluoro-2-iodoaniline alters the electronic landscape and physicochemical properties, critical for binding affinity and ADME profiles.

Comparative Property Matrix
Feature4-Fluoro-2-iodoaniline (Parent)N-Alkyl-4-fluoro-2-iodoaniline (Derivative)Implication for Drug Design
H-Bond Donors 2 (Primary Amine)1 (Secondary Amine)N-alkylation reduces polarity and improves membrane permeability (LogP increases).[1]
Basicity (pKa) ~2.6 (Estimated)~2.9 - 3.5 (Estimated)Alkyl groups (+I effect) increase basicity, making the N-lone pair more nucleophilic but also more prone to oxidation.
Steric Profile Moderate (Ortho-Iodine clash)High (Ortho-Iodine + N-Alkyl clash)N-alkylation forces the N-substituent out of plane, potentially locking conformation (atropisomerism potential).[1]
Ligand Behavior Competes as L-type ligandReduced coordination abilityParent amine can poison Pd catalysts; N-alkyls are less likely to inhibit catalytic cycles.[1]
Electronic & Steric Map

The ortho-iodine atom exerts a "buttressing effect," pushing the amine substituents out of planarity with the phenyl ring. In the N-alkylated derivatives, this effect is amplified, reducing conjugation of the nitrogen lone pair with the aromatic ring. This steric pressure often results in cleaner reaction profiles for N-alkyl derivatives in cross-couplings by preventing the formation of bis-aryl byproducts common with primary anilines.[1]

ElectronicMap Parent 4-Fluoro-2-iodoaniline H-Bond Donor: 2 pKa: ~2.6 Risk: Bis-arylation Alkyl Alkyl Parent->Alkyl + Alkyl Group (+I Effect) Effect_I Ortho-Iodine (Reactive Handle) Parent->Effect_I Steric Clash (Moderate) Alkyl->Effect_I Steric Clash (High) Effect_F Para-Fluorine (Metabolic Block) Effect_F->Parent Effect_F->Alkyl

Figure 1: Structural divergence showing the impact of N-alkylation on steric interactions with the ortho-iodine handle.

Part 2: Synthetic Access & Protocols[1][2][3][4]

Accessing the N-alkylated derivative requires careful selection of methodology to avoid over-alkylation (quaternization) or dehalogenation of the sensitive C-I bond.

Synthesis Strategy: Reductive Amination

Direct alkylation with alkyl halides (e.g., MeI, EtBr) is not recommended due to the formation of mixtures (mono-, di-alkyl, and quaternary salts). Reductive amination is the industry standard for high-fidelity synthesis of the secondary amine.[1]

Protocol: Synthesis of N-Isopropyl-4-fluoro-2-iodoaniline
  • Reagents: 4-Fluoro-2-iodoaniline (1.0 eq), Acetone (excess), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.), DCE (Solvent).[1]

  • Mechanism: Formation of the iminium ion followed by in-situ hydride transfer.[1]

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with 4-fluoro-2-iodoaniline (10 mmol) and 1,2-dichloroethane (DCE, 30 mL). Add Acetone (15 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 15 mmol) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ to prevent reduction of the C-I bond.

  • Workup: Stir at room temperature for 4–12 hours. Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The product is typically a yellow oil.

Part 3: Reactivity & Mechanistic Divergence[1]

The choice between the parent and the N-alkylated derivative dictates the strategy for subsequent C-C and C-N bond formations.

Buchwald-Hartwig Cross-Coupling

This is the most critical differentiation point.[1]

  • Parent (Primary Amine): When used as a nucleophile, the primary amine often yields mixtures of mono- and diarylated products unless bulky ligands (e.g., BrettPhos) are used. Furthermore, the free NH₂ group can bind to Pd(II) species, potentially arresting the catalytic cycle ("catalyst poisoning").

  • N-Alkyl (Secondary Amine): The N-alkyl group acts as a protecting group against double arylation.[1] However, the increased steric bulk near the ortho-iodine requires highly active, sterically accessible Pd-catalysts (e.g., RuPhos-Pd-G3 or XPhos) to facilitate the reductive elimination step.[1]

Indole Synthesis (Larock Annulation)

Both species are precursors for 2,3-disubstituted indoles via the Larock Synthesis , but they yield different N-substitution patterns.[1]

  • Parent: Yields N-H indoles (versatile for further functionalization).[1]

  • N-Alkyl: Yields N-alkyl indoles directly (streamlined if the N-substituent is fixed in the final drug candidate).[1]

ReactivityFlow cluster_0 Path A: Parent Reactivity cluster_1 Path B: N-Alkylated Reactivity Substrate 4-Fluoro-2-iodoaniline (Scaffold) DirectCoup Buchwald Coupling Substrate->DirectCoup Alkylation 1. Reductive Amination Substrate->Alkylation Risk Risk: Bis-arylation Catalyst Poisoning DirectCoup->Risk ProdA Sec. Aniline Product Risk->ProdA SecCoup 2. Buchwald Coupling Alkylation->SecCoup Benefit Benefit: Mono-selectivity No Poisoning SecCoup->Benefit ProdB Tert. Aniline Product Benefit->ProdB

Figure 2: Decision tree for synthetic workflow. Path B (Alkylation first) is preferred for generating tertiary aniline libraries.

Part 4: Experimental Workflow (Pd-Catalyzed Coupling)

Scenario: Coupling N-methyl-4-fluoro-2-iodoaniline with phenylboronic acid (Suzuki-Miyaura) or morpholine (Buchwald-Hartwig).[1] The weak C-I bond allows these reactions to proceed under milder conditions than corresponding bromides or chlorides.[1]

Protocol: Buchwald-Hartwig Amination of N-Alkyl Derivative

Objective: Synthesis of a tertiary aniline.

  • Setup: In a glovebox or under Argon, combine:

    • N-Alkyl-4-fluoro-2-iodoaniline (1.0 mmol)[1]

    • Amine Nucleophile (1.2 mmol)[2]

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: XPhos or RuPhos (4-8 mol%) — Critical for sterically hindered ortho-substituted substrates.[1]

    • Base: NaOtBu (1.5 mmol)

    • Solvent: Toluene or Dioxane (anhydrous, degassed).

  • Reaction: Heat to 80–100°C for 4–16 hours.

  • Monitoring: Monitor consumption of the aryl iodide by HPLC/LC-MS. The C-I bond is highly reactive; if conversion is slow, check for catalyst deactivation (palladium black formation).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Technical Note on Isomer Precision

Researchers must distinguish 4-fluoro-2-iodoaniline (CAS 61272-76-2) from its isomer 2-fluoro-4-iodoaniline (CAS 29632-74-4).[1] The latter is the key intermediate for MEK inhibitors like Trametinib. The 4-fluoro-2-iodo isomer discussed here is distinct and offers alternate substitution vectors for SAR exploration.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2778283, 4-Fluoro-2-iodoaniline.[1] Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][3] Journal of the American Chemical Society. (Seminal work on the Larock Indole Synthesis using ortho-iodoanilines).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][4][5] (Guidance on ligand selection for hindered ortho-substituted substrates).

Sources

Exploratory

Technical Guide: Chemical Stability &amp; Handling of 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline

[1][2] Executive Summary 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline (CAS: N/A for specific derivative, analog 61272-76-2) is a high-value intermediate often utilized in the synthesis of third-generation EGFR inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline (CAS: N/A for specific derivative, analog 61272-76-2) is a high-value intermediate often utilized in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and PROTAC linkers.[1][2] Its structural utility relies on two reactive handles: the aryl iodide (facilitating Suzuki/Buchwald cross-couplings) and the secondary amine (allowing for further functionalization).[3]

However, this dual-functionality introduces distinct stability challenges.[1][2][3] This compound exhibits significant photosensitivity due to the labile C–I bond and oxidative instability characteristic of electron-rich secondary anilines.[2] Strict adherence to exclusion of light and oxygen is required to prevent the formation of deiodinated byproducts and oxidative polymers (colored impurities).[3]

Chemical Stability Profile

The Aryl Iodide Moiety (Photolytic Instability)

The Carbon-Iodine (C–I) bond is the weakest among aryl halides (Bond Dissociation Energy ~65 kcal/mol).[3] Upon exposure to UV or visible light, this bond undergoes homolytic cleavage, generating an aryl radical.[3]

  • Mechanism: Light absorption promotes an electron to an antibonding orbital (

    
    ), leading to homolysis.[3]
    
  • Consequence: The resulting aryl radical abstracts a hydrogen atom from the solvent or the N-alkyl side chain, yielding 4-fluoro-N-(2-methoxyethyl)aniline (protodeiodination product).[1][2] This is the primary degradation pathway in solution.

The Secondary Aniline (Oxidative Instability)

Secondary anilines are prone to auto-oxidation.[1][2] The electron-donating methoxyethyl group and the fluorine atom modulate this, but do not eliminate the risk.[3]

  • Mechanism: Single-electron transfer (SET) to molecular oxygen generates a cation radical.[1][2] This can couple to form hydrazines or degrade into colored quinoidal species.[2][3]

  • Observation: Samples turn from colorless/pale yellow to brown/purple upon storage in air.[2][3]

The Methoxyethyl Ether (Hydrolytic Robustness)

The ether linkage is chemically robust under standard storage conditions.[3] However, under highly acidic conditions (pH < 1) and elevated temperatures, ether cleavage may occur, though this is kinetically slow compared to deiodination.[3]

Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation cascades triggered by environmental stress.

DegradationPathways Parent Parent Compound 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline Radical Aryl Radical Intermediate Parent->Radical hv (Light) Homolytic Cleavage CationRadical N-Centered Cation Radical Parent->CationRadical O2 (Air) Oxidation Deiodinated Impurity A (Protodeiodination) 4-Fluoro-N-(2-methoxyethyl)aniline Radical->Deiodinated H-Abstraction (from Solvent) Dimer Impurity B (Oxidative Dimer) Azo/Hydrazine Species CationRadical->Dimer Coupling Quinone Impurity C Colored Quinoidal Species CationRadical->Quinone Further Oxidation

Caption: Figure 1. Primary degradation pathways driven by photolysis (left branch) and oxidation (right branch).[3]

Experimental Protocol: Forced Degradation Study

To validate stability limits, perform the following stress tests. This protocol ensures self-validating data by including dark controls and zero-time points.[1][2]

Materials & Reagents[1][3][4][5]
  • Solvent: Acetonitrile (HPLC Grade).[2][3]

  • Stress Agents: 0.1M HCl, 0.1M NaOH, 3% H₂O₂.[3]

  • Equipment: HPLC with DAD (Diode Array Detector) or LC-MS.

Stress Conditions Table[1][3]
Stress TypeConditionDurationExpected Degradation
Photolytic 1.2 million lux hours (ICH Q1B)24 HoursHigh (Deiodination)
Oxidative 3% H₂O₂ at RT4 HoursModerate (N-Oxide/Dimer)
Acidic 0.1 M HCl at 60°C24 HoursLow (Salt formation stable)
Basic 0.1 M NaOH at 60°C24 HoursLow (Potential ether cleavage)
Thermal 60°C (Solid State)7 DaysLow (If kept inert)
Step-by-Step Workflow
  • Preparation: Prepare a 1.0 mg/mL stock solution of the parent compound in Acetonitrile.

  • Acid/Base Hydrolysis:

    • Aliquot 1 mL stock into a vial. Add 1 mL 0.1M HCl (or NaOH).

    • Seal and heat to 60°C.

    • Control: Prepare a parallel sample kept at RT in dark.[3]

  • Oxidation:

    • Aliquot 1 mL stock. Add 100 µL 30% H₂O₂.[2][3]

    • Incubate at RT.[2][3][4][5] Monitor color change (yellowing indicates oxidation).[3]

  • Photolysis:

    • Place 1 mL solution in a clear glass vial under a UV lamp (365 nm) or sunlight simulator.

    • Control: Wrap a second vial in aluminum foil (Dark Control).

  • Analysis:

    • Neutralize acid/base samples.[2][3]

    • Dilute all samples to 0.1 mg/mL with mobile phase.

    • Inject onto HPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% Formic Acid).

Handling & Storage SOP

Objective: Minimize the formation of Impurity A (Deiodinated) and Impurity B (Oxidative).

Storage Requirements
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.[2][3]

  • Container: Amber glass vials with Teflon-lined caps. Never store in clear glass.

Handling Procedure
  • Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent moisture condensation (which accelerates hydrolysis/oxidation).[3]

  • Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) for long-term storage, as they can generate radicals that promote deiodination.[2][3] Preferred solvents: DMSO, Anhydrous Ethanol.[3]

  • Work Environment: Perform weighing and dissolution under low-light conditions or using amber glassware.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline (Structural Analog).[1][2][3] Retrieved from [Link][3]

  • Zhu, et al. (2017). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors.[3] Bioorganic & Medicinal Chemistry.[2][3][6][7][5][8][9] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 1524800-13-2[1] Introduction & Mechanistic Rationale The compound 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 1524800-13-2[1]

Introduction & Mechanistic Rationale

The compound 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline is a highly versatile building block in medicinal chemistry. The ortho-iodine atom serves as an ideal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), while the para-fluorine atom modulates the electronic properties of the aromatic ring and improves metabolic stability. The N-(2-methoxyethyl) substituent is a privileged pharmacophore frequently utilized to enhance aqueous solubility and fine-tune target binding profiles.

Synthesizing this molecule requires the N-alkylation of 4-fluoro-2-iodoaniline. This starting material is inherently deactivated; the electron-withdrawing inductive effect of the fluorine atom and the significant steric bulk of the ortho-iodine render the primary amine weakly nucleophilic.

To overcome these challenges, two distinct synthetic strategies are evaluated in this guide:

  • Reductive Amination (Route A - Preferred): This method utilizes 2-methoxyacetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃)[2]. It is highly chemoselective for mono-alkylation because the secondary amine product is sterically hindered and less prone to form an iminium ion with a second equivalent of aldehyde.

  • Direct Alkylation (Route B - Alternative): This method utilizes 1-bromo-2-methoxyethane. Because the secondary amine product is more nucleophilic than the primary amine starting material, this route is prone to over-alkylation (forming a tertiary amine). To mitigate this, an in situ Finkelstein reaction using catalytic potassium iodide (KI) is employed to accelerate the desired mono-alkylation at lower temperatures[3].

Comparative Methodology Overview

The following table summarizes the quantitative and qualitative differences between the two synthetic pathways, providing a data-driven basis for route selection.

ParameterRoute A: Reductive AminationRoute B: Direct Alkylation
Alkylating Agent 2-Methoxyacetaldehyde1-Bromo-2-methoxyethane
Promoters / Catalysts NaBH(OAc)₃ (Reductant), AcOH (Acid catalyst)K₂CO₃ (Base), KI (Finkelstein catalyst)
Optimal Solvent 1,2-Dichloroethane (DCE)N,N-Dimethylformamide (DMF)
Temperature Room Temperature (20–25 °C)Elevated (80 °C)
Chemoselectivity Excellent (>95% mono-alkylation)Moderate (~70-80% mono-alkylation)
Reaction Time 4–6 hours16–24 hours
Primary Impurity Risk Trace unreacted starting materialN,N-bis(2-methoxyethyl) derivative
Scalability Profile Ideal for discovery and process scaleRequires strict stoichiometric control

Mechanistic Workflow & Logical Relationships

MechanisticWorkflow cluster_A Route A: Reductive Amination (Preferred) cluster_B Route B: Direct Alkylation SM 4-Fluoro-2-iodoaniline (Starting Material) Aldehyde + 2-Methoxyacetaldehyde (Acid Catalysis: AcOH) SM->Aldehyde Pathway A AlkylHalide + 1-Bromo-2-methoxyethane (Base: K2CO3, Cat. KI) SM->AlkylHalide Pathway B Imine Imine/Iminium Intermediate (Transient) Aldehyde->Imine Condensation Reduction Reduction via NaBH(OAc)3 (Chemoselective) Imine->Reduction Product 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline (Target Product) Reduction->Product High Yield (>90%) SN2 SN2 Displacement (Sterically Hindered) AlkylHalide->SN2 OverAlk N,N-Bis(2-methoxyethyl) (Tertiary Amine Impurity) SN2->OverAlk Over-alkylation SN2->Product Moderate Yield (~70%)

Mechanistic pathways for the synthesis of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The Self-Validating System)

This protocol relies on the mild reducing power of NaBH(OAc)₃. The three electron-withdrawing acetate groups reduce the hydridic character of the boron atom, making it unreactive toward aldehydes but highly reactive toward protonated iminium ions[2].

Materials:

  • 4-Fluoro-2-iodoaniline (1.0 equiv, 10.0 mmol, 2.37 g)

  • 2-Methoxyacetaldehyde (1.1 equiv, 11.0 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15.0 mmol, 3.18 g)

  • Glacial acetic acid, AcOH (1.0 equiv, 10.0 mmol)

  • 1,2-Dichloroethane, DCE (40 mL)

Step-by-Step Methodology:

  • Imine Formation (Causality & Setup): In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-iodoaniline in anhydrous DCE (40 mL). Add glacial acetic acid. Rationale: The weak nucleophilicity of the aniline requires acid catalysis to protonate the aldehyde carbonyl, driving the condensation forward.

  • Aldehyde Addition: Add 2-methoxyacetaldehyde dropwise at room temperature. Stir the mixture for 30–60 minutes. Self-Validation: The solution will transition from clear to slightly yellow, indicating imine formation. TLC (Hexanes/EtOAc 8:2) will show the consumption of the starting material.

  • Chemoselective Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes to control any mild exotherm. Stir the reaction at room temperature for 4 hours.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Rationale: The weak base neutralizes the acetic acid and decomposes any unreacted hydride, halting the reaction safely. Stir vigorously until gas evolution (CO₂) ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 5–15% EtOAc in Hexanes) to afford the pure secondary amine.

Protocol B: Direct N-Alkylation (Finkelstein-Assisted)

This protocol is an alternative when reductive amination reagents are unavailable. It utilizes an in situ Finkelstein reaction to improve the kinetics of the sterically hindered SN2 displacement[3].

Materials:

  • 4-Fluoro-2-iodoaniline (1.0 equiv, 10.0 mmol, 2.37 g)

  • 1-Bromo-2-methoxyethane (1.2 equiv, 12.0 mmol)

  • Potassium carbonate, K₂CO₃ (2.0 equiv, 20.0 mmol, 2.76 g)

  • Potassium iodide, KI (0.2 equiv, 2.0 mmol, 0.33 g)

  • Anhydrous N,N-Dimethylformamide, DMF (30 mL)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-fluoro-2-iodoaniline in anhydrous DMF (30 mL), add K₂CO₃ and KI. Rationale: K₂CO₃ scavenges the HBr byproduct, preventing the aniline from precipitating as an unreactive hydrobromide salt. KI converts the alkyl bromide to the more reactive alkyl iodide in situ, facilitating the SN2 attack against the sterically hindered ortho-iodine environment[3].

  • Alkylation: Add 1-bromo-2-methoxyethane dropwise. Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Argon).

  • Monitoring (Critical Step): Monitor the reaction closely via TLC every 4 hours. Self-Validation: The goal is to maximize mono-alkylation. If the reaction is left too long, a third, less polar spot corresponding to the N,N-bis(2-methoxyethyl) tertiary amine will appear. Stop the reaction at ~80-85% conversion to prevent excessive over-alkylation.

  • Workup: Cool the mixture to room temperature and dilute with water (100 mL) to dissolve the inorganic salts and partition the DMF. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers extensively with water (3 × 30 mL) and brine (1 × 30 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Careful silica gel chromatography is required to separate the target mono-alkylated product from the unreacted starting material and the bis-alkylated impurity.

Analytical Characterization

Successful synthesis of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline can be validated via ¹H NMR spectroscopy. Key diagnostic signals include:

  • Aliphatic Region: A singlet at ~3.40 ppm integrating for 3 protons (the terminal -OCH₃ group), and two distinct triplets between 3.20–3.60 ppm integrating for 2 protons each, corresponding to the -CH₂-CH₂- linker.

  • Amine Proton: A broad singlet at ~4.50 ppm (exchangeable with D₂O) confirming the presence of the secondary amine (NH). Absence of this peak in the presence of the aliphatic signals indicates over-alkylation.

  • Aromatic Region: Three distinct signals between 6.50–7.50 ppm exhibiting characteristic ortho, meta, and H-F coupling constants.

References

  • Bidepharm Catalog. "CAS:1524800-13-2, 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline." Bide Pharmatech.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications.
  • "Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates." PMC, National Institutes of Health.

Sources

Application

Application Note: Regioselective N-Alkylation of 2-Iodo-4-fluoroaniline with 2-Methoxyethyl Bromide

Introduction & Strategic Rationale The N-alkylation of haloanilines is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials. The incorporation of a 2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The N-alkylation of haloanilines is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials. The incorporation of a 2-methoxyethyl moiety is highly prized in drug development, as it enhances aqueous solubility, modulates lipophilicity, and improves metabolic stability—often utilized to prevent nuclease metabolism or adjust pharmacokinetic clearance 1.

However, the N-alkylation of 2-iodo-4-fluoroaniline presents a unique set of synthetic challenges:

  • Steric Hindrance: The bulky ortho-iodo substituent significantly restricts the trajectory of the incoming electrophile.

  • Electronic Deactivation: The para-fluoro group exerts a strong electron-withdrawing inductive effect, severely reducing the nucleophilicity of the aniline nitrogen.

  • Over-Alkylation: Traditional methods utilizing primary alkyl halides often suffer from poor regioselectivity, leading to a difficult-to-separate mixture of mono- and di-alkylated products if stoichiometry and thermodynamics are not strictly controlled 2.

Mechanistic Insights & Causality

To overcome the deactivated nature of 2-iodo-4-fluoroaniline while preventing over-alkylation, this protocol leverages a thermodynamically controlled


 pathway enhanced by in situ Finkelstein catalysis.
  • Solvent Selection (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is critical. It heavily solvates the potassium cations from the base, leaving the carbonate anion highly active, while simultaneously increasing the effective nucleophilicity of the deactivated aniline.

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, insoluble base. Its heterogeneous nature in DMF ensures a controlled, slow deprotonation of the aniline. It neutralizes the HBr byproduct to drive the reaction forward without being strong enough to excessively deprotonate the newly formed mono-alkylated product, thereby mitigating di-alkylation 3.

  • Catalytic Iodide (KI): The addition of catalytic potassium iodide (0.1 eq) converts the 2-methoxyethyl bromide into the highly reactive 2-methoxyethyl iodide in situ. Iodide is a superior leaving group, which accelerates the rate-determining

    
     step and permits lower reaction temperatures (80 °C), further suppressing the thermodynamic drive toward di-alkylation 1.
    

Experimental Workflow

Workflow A 1. Substrate Preparation 2-Iodo-4-fluoroaniline + DMF B 2. Base Addition Anhydrous K2CO3 (2.0 eq) A->B C 3. Catalyst Addition KI (0.1 eq) for in situ Finkelstein B->C D 4. Electrophile Addition 2-Methoxyethyl bromide (1.2 eq) C->D E 5. Thermal Activation Stir at 80°C for 12 hours D->E F 6. Reaction Monitoring TLC & LC-MS Validation E->F G 7. Aqueous Workup Precipitate salts, extract with EtOAc F->G H 8. Purification Silica Gel Chromatography G->H

Experimental workflow for the N-alkylation of 2-iodo-4-fluoroaniline.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol

Materials Required:

  • 2-Iodo-4-fluoroaniline: 2.37 g (10.0 mmol, 1.0 eq)

  • 2-Methoxyethyl bromide: 1.67 g / 1.13 mL (12.0 mmol, 1.2 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 325 mesh): 2.76 g (20.0 mmol, 2.0 eq)

  • Potassium iodide (KI, anhydrous): 0.17 g (1.0 mmol, 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture from quenching the electrophile.

  • Reagent Charging: Add 2-iodo-4-fluoroaniline (2.37 g) and anhydrous DMF (20 mL) to the flask. Stir at 400 rpm until complete dissolution is achieved.

  • Base and Catalyst Addition: Add finely powdered, anhydrous K₂CO₃ (2.76 g) followed by KI (0.17 g). The mixture will form a heterogeneous suspension.

  • Electrophile Introduction: Using a glass syringe, add 2-methoxyethyl bromide (1.13 mL) dropwise over 5 minutes at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath. Maintain vigorous stirring (800 rpm) to ensure adequate mass transfer between the solid base and the liquid phase.

  • Quenching & Workup: After 12 hours, cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. This crashes out the organic products and dissolves the inorganic salts (KBr, KI, excess K₂CO₃). Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Advanced Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL). Expert Insight: LiCl significantly increases the ionic strength of the aqueous phase, effectively pulling residual DMF out of the organic layer and preventing emulsion formation. Follow with a final brine wash (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford the pure N-(2-methoxyethyl)-2-iodo-4-fluoroaniline.

Quantitative Data: Optimization of Stoichiometry

Controlling the ratio of aniline to the alkylating agent is the primary method for preventing over-alkylation. The following table summarizes the effect of stoichiometry and temperature on the product distribution, adapted from established benchmarking data for aniline N-alkylation with 2-methoxyethyl bromide 1.

EntryAniline : Bromoalkane RatioTemperature (°C)Mono-alkylated Yield (%)Di-alkylated Yield (%)
11 : 2.51003560
21 : 1.5807220
3 1 : 1.2 80 88 8
41.5 : 180>95 (based on bromide)<2

Note: Entry 3 represents the optimal balance for this protocol, maximizing the yield of the target mono-alkylated product while minimizing the waste of the expensive halogenated aniline substrate.

Troubleshooting & Self-Validating System

To ensure the integrity and success of the protocol, the following validation checkpoints must be met:

  • Visual Cue: The reaction mixture transitions from a pale yellow solution to a milky, darker suspension as KBr/KI salts precipitate and the alkylated product forms.

  • TLC Validation (Hexanes:EtOAc 4:1): The mono-alkylated product will exhibit a higher

    
     value than the highly polar starting aniline (due to the loss of one primary amine hydrogen bond donor). The di-alkylated byproduct will have the highest 
    
    
    
    value, as it lacks an N-H bond entirely.
  • Spectroscopic Confirmation:

    • ¹H NMR (CDCl₃): Confirm success by the disappearance of the broad -NH₂ singlet (~4.0 ppm) and the appearance of a new -NH triplet (~4.5 ppm, integrating to 1H). Look for the diagnostic multiplet of the 2-methoxyethyl aliphatic protons (3.3–3.6 ppm) and the methoxy singlet (~3.4 ppm).

    • LC-MS: The target mass should reflect

      
      . The presence of a peak at 
      
      
      
      indicates unwanted di-alkylation.
  • Troubleshooting Incomplete Conversion: If unreacted starting material persists after 16 hours, verify the strictly anhydrous nature of the K₂CO₃ (water hydrolyzes the electrophile into 2-methoxyethanol) and ensure the KI catalyst was not omitted or degraded.

References

  • Title: Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols Source: Fudan University / Chemistry Portal URL: [Link]

Sources

Method

Reductive amination conditions for 4-fluoro-2-iodoaniline

Application Note: Selective Reductive Amination of 4-Fluoro-2-iodoaniline Executive Summary This guide details the reductive amination of 4-fluoro-2-iodoaniline , a scaffold critical in medicinal chemistry but fraught wi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reductive Amination of 4-Fluoro-2-iodoaniline

Executive Summary

This guide details the reductive amination of 4-fluoro-2-iodoaniline , a scaffold critical in medicinal chemistry but fraught with synthetic challenges. The presence of the ortho-iodo substituent introduces significant steric hindrance, while the para-fluoro group (combined with the iodine) reduces the nucleophilicity of the amine. Furthermore, the carbon-iodine bond is labile under catalytic hydrogenation conditions, necessitating hydride-based reduction strategies.

This note provides two validated protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – for aldehydes and reactive ketones.

  • Method B (Advanced): Titanium(IV) Isopropoxide [Ti(OiPr)₄] – for sterically hindered or electron-rich ketones.

Chemo-Structural Analysis & Strategy

Successful derivatization of 4-fluoro-2-iodoaniline requires navigating three specific failure modes:

  • Steric Blockade (The Ortho-Iodo Effect): The bulky iodine atom at the 2-position creates a "gatekeeper" effect, retarding the initial nucleophilic attack of the nitrogen on the carbonyl carbon. Standard conditions often stall at the hemiaminal stage or fail to form the imine entirely.

  • Electronic Deactivation: The aniline nitrogen is electron-deficient due to the inductive withdrawal of the fluorine and iodine atoms. This lowers the HOMO energy, making the amine a poor nucleophile. Acid catalysis is strictly required to activate the carbonyl electrophile.

  • Chemoselectivity (The Deiodination Risk): The C–I bond (approx. 53 kcal/mol) is the weakest link. Catalytic hydrogenation (H₂/Pd-C) is contraindicated as it will rapidly cause hydrodeiodination, yielding the 4-fluoroaniline byproduct. Hydride donors must be selected to reduce the C=N bond without touching the aryl iodide.

Reaction Pathway & Reagent Selection

The following diagram illustrates the kinetic competition and the necessity of selective reducing agents.

ReductiveAmination Substrate 4-Fluoro-2-iodoaniline + Carbonyl Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Slow (Sterics) DirectRed Alcohol (From Carbonyl Red.) Substrate->DirectRed Non-selective Reductant (e.g. NaBH4) Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine -H2O (Acid Cat.) Amine Secondary Amine (Product) Imine->Amine Hydride Reduction (Fast) SideProduct De-iodinated Byproduct Imine->SideProduct H2 / Pd-C (AVOID)

Figure 1: Reaction pathway analysis. Note that direct reduction of the carbonyl (yellow path) and deiodination (red path) are the primary risks managed by reagent selection.

Method A: Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes, Cyclic Ketones, and Non-Hindered Acyclic Ketones.

Rationale: Sodium triacetoxyborohydride [NaBH(OAc)₃] is a mild hydride donor that exhibits excellent chemoselectivity. Unlike NaBH₄, it reacts very slowly with aldehydes and ketones but rapidly reduces iminium ions.[1] This allows for "one-pot" protocols where the amine, carbonyl, and reductant are mixed simultaneously.[1][2] The presence of acetic acid (AcOH) is crucial here: it catalyzes imine formation without buffering the pH so low that the hydride is quenched [1].

Protocol

Reagents:

  • 4-Fluoro-2-iodoaniline (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF. Note: DCE accelerates the reaction compared to THF.[3]

Step-by-Step Procedure:

  • Setup: In a clean, dry vial equipped with a stir bar, dissolve 4-fluoro-2-iodoaniline (1.0 equiv) and the carbonyl partner (1.1 equiv) in DCE (concentration ~0.2 M).

  • Activation: Add Glacial Acetic Acid (2.0 equiv). Stir at room temperature for 10–15 minutes. This pre-equilibrium step helps initiate hemiaminal formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vessel and stir at room temperature.

    • Time: Aldehydes typically complete in 1–4 hours. Ketones may require 12–24 hours.

    • Monitoring: Check by LC-MS. Look for the disappearance of the aniline (m/z 237 for parent) and appearance of the product mass.

  • Quench: Once complete, quench by adding saturated aqueous NaHCO₃ (sodium bicarbonate) until pH ~8. Gas evolution (CO₂) will be vigorous.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting Table:

ObservationDiagnosisSolution
No Reaction (SM remains) Steric bulk preventing imine formation.Switch to Method B (Ti-mediated).
Alcohol formation Carbonyl reduced faster than imine.Add STAB after stirring amine/ketone/acid for 2 hours.
Incomplete Conversion Equilibrium favors hemiaminal.Add 4Å Molecular Sieves to the reaction mixture.

Method B: Titanium(IV) Isopropoxide Mediated

Best For: Acetophenones, Hindered Ketones, and Electron-Rich Carbonyls.

Rationale: When the ortho-iodo steric clash is too severe, STAB is often too weak to drive the reaction. Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual function:

  • Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: It hydrolyzes to TiO₂, effectively removing the water byproduct and driving the equilibrium toward the imine [2]. Once the imine is formed, a stronger reducing agent like NaBH₄ (added in a second step) effects the reduction.[1][4][5]

Protocol

Reagents:

  • 4-Fluoro-2-iodoaniline (1.0 equiv)

  • Ketone (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (neat, 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[6]

  • Solvent: THF (anhydrous) or Toluene.

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under Nitrogen/Argon, combine 4-fluoro-2-iodoaniline (1.0 equiv) and the ketone (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (2.0 equiv) via syringe.

    • Note: The mixture is often run neat or in minimal THF (0.5 – 1.0 M).

  • Incubation: Stir at room temperature for 6–12 hours.

    • Optimization: If no imine forms after 6h, heat to 60°C for 4 hours.

  • Dilution: Dilute the viscous mixture with anhydrous MeOH or EtOH (approx. 5 mL per mmol substrate).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic/Gas evolution).

  • Stir: Allow to warm to room temperature and stir for 2 hours.

  • Hydrolysis (Critical Step):

    • Standard Quench: Add water (1 mL). A thick white precipitate (TiO₂) will form, causing severe emulsions.

    • Recommended "Rochelle" Workup: Quench with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) . Stir vigorously for 1 hour until two clear layers appear [3].

    • Alternative: Quench with 1N NaOH or NH₄OH to solubilize titanium salts.

  • Isolation: Filter through a Celite pad if solids remain. Extract with EtOAc.

Comparative Analysis of Reducing Agents

ReagentSelectivity (C=N vs C=O)Risk of DeiodinationSteric ToleranceRecommended Use Case
STAB ExcellentNegligibleModerateAldehydes, Simple Ketones
NaBH₃CN GoodNegligibleModerateLegacy Reagent (Avoid due to HCN toxicity)
Ti(OiPr)₄ + NaBH₄ N/A (Stepwise)Low*HighHindered/Unreactive Ketones
H₂ / Pd-C PoorHigh HighDO NOT USE

*Note: NaBH₄ is stronger than STAB. While it generally respects aryl iodides at RT, prolonged heating with NaBH₄ can sometimes cause minor dehalogenation. Keep reduction times <4 hours.

Decision Matrix

Use the following logic flow to determine the appropriate protocol for your specific synthesis.

DecisionTree Start Start: 4-Fluoro-2-iodoaniline + Carbonyl Partner IsAldehyde Is the partner an Aldehyde? Start->IsAldehyde MethodA Method A: STAB / AcOH / DCE IsAldehyde->MethodA Yes IsHindered Is the Ketone Sterically Hindered? IsAldehyde->IsHindered No (It's a Ketone) IsHindered->MethodA No (e.g. Cyclohexanone) MethodB Method B: Ti(OiPr)4 then NaBH4 IsHindered->MethodB Yes (e.g. Acetophenone, t-Butyl)

Figure 2: Method selection decision tree.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552-2554.[4]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7]

Sources

Application

Application Note: Strategic Synthesis of 3rd-Generation EGFR Inhibitor Analogs Using 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline

Strategic Rationale & Molecular Design The advent of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, fundamentally shifted the treatment paradigm for non-s...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Design

The advent of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, fundamentally shifted the treatment paradigm for non-small cell lung cancer (NSCLC) harboring T790M resistance mutations [2]. However, the emergence of tertiary mutations (e.g., C797S) and off-target toxicities driven by reactive drug metabolites necessitate the continuous evolution of TKI scaffolds [3].

In modern medicinal chemistry, 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline (CAS: 1524800-13-2) [1] has emerged as a highly strategic building block for synthesizing next-generation EGFR inhibitors. As a Senior Application Scientist, I emphasize that the selection of this specific intermediate is not arbitrary; it provides a trifecta of pharmacophoric and synthetic advantages:

  • 4-Fluoro Substitution (Metabolic Shielding): In many aniline-based drugs, the para position is highly susceptible to cytochrome P450-mediated oxidation, leading to the formation of reactive quinone-imine metabolites that cause hepatotoxicity [4]. Fluorine substitution blocks this metabolic liability while maintaining a minimal van der Waals radius, preserving the molecule's fit within the kinase hinge region.

  • N-(2-Methoxyethyl) Group (Physicochemical Tuning): Osimertinib utilizes an N-methylpiperazine group to enhance aqueous solubility. However, replacing this highly basic moiety with a 2-methoxyethyl chain provides a flexible, non-basic hydrogen-bond acceptor. This structural pivot reduces basicity-driven lysosomal trapping and improves the overall pharmacokinetic profile while maintaining solvent-exposed solubility [2, 3].

  • 2-Iodo Handle (Orthogonal Reactivity): Iodine serves as the ideal leaving group for late-stage transition-metal-catalyzed cross-coupling. Its low bond dissociation energy ensures that oxidative addition by Pd(0) occurs selectively at this position, allowing the seamless installation of the covalent acrylamide warhead without disrupting the rest of the scaffold [5, 6].

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR Activates Signaling Downstream Signaling (PI3K/AKT, MAPK) EGFR->Signaling ATP Hydrolysis ATP ATP ATP->EGFR Binds Hinge TKI Covalent TKI (Acrylamide) TKI->EGFR Covalent Blockade (Cys797) TKI->Signaling Inhibits Proliferation Tumor Proliferation Signaling->Proliferation Promotes Apoptosis Apoptosis / Arrest Signaling->Apoptosis Pathway Halted

Fig 1. Mechanism of mutant EGFR covalent inhibition by acrylamide-bearing TKIs.

Mechanistic Causality in Synthetic Workflows

The preparation of EGFR inhibitor analogs using this building block follows a highly convergent two-step sequence. Synthetic route design must be dictated by the electronic and steric demands of the intermediates.

Step 1: C-N Bond Formation (Core Attachment) The secondary amine of the 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline must be coupled to a heteroaryl chloride core (e.g., a pyrimidine or pyrrolopyrimidine). Because the amine is secondary and sterically hindered by the 2-methoxyethyl group, standard Nucleophilic Aromatic Substitution (SNAr) requires harsh conditions that risk de-iodination. Therefore, Buchwald-Hartwig cross-coupling is the method of choice. Using


 and a bidentate ligand with a wide bite angle (like Xantphos) ensures high regioselectivity and preserves the delicate carbon-iodine bond.

Step 2: Late-Stage Acrylamide Installation The ortho-iodo group is perfectly primed for converting the intermediate into a targeted covalent inhibitor (TCI). Acrylamides are prone to polymerization and unwanted Michael additions; thus, installing the warhead at the final step minimizes side reactions. This is achieved via a palladium-catalyzed amidation. The weak C-I bond allows oxidative addition to occur at milder temperatures (90 °C), preserving the heat-sensitive acrylamide moiety.

Synthetic_Workflow Core Heteroaryl Core (e.g., Pyrimidine Chloride) Intermediate Iodo-Intermediate (Core-Aniline Adduct) Core->Intermediate Buchwald-Hartwig Amination Aniline 4-Fluoro-2-iodo-N- (2-methoxyethyl)aniline Aniline->Intermediate C-N Coupling FinalTKI Final EGFR TKI (Covalent Inhibitor) Intermediate->FinalTKI Pd-Catalyzed Amidation Acrylamide Acrylamide Warhead Acrylamide->FinalTKI C-N Bond Formation

Fig 2. Convergent synthetic workflow for EGFR TKIs using the functionalized aniline building block.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity during scale-up.

Protocol A: Buchwald-Hartwig Amination of the Heteroaryl Core

Objective: Couple 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline to a 2-chloropyrimidine core without triggering de-iodination.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the 2-chloropyrimidine derivative (1.0 equiv, 5.0 mmol) and 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline (1.1 equiv, 5.5 mmol).

  • Catalyst Loading: Add

    
     (0.05 equiv, 0.25 mmol), Xantphos (0.10 equiv, 0.50 mmol), and anhydrous 
    
    
    
    (2.0 equiv, 10.0 mmol).
    • Causality Check:

      
       is chosen over stronger bases like 
      
      
      
      to prevent base-mediated cleavage of the ether linkage in the 2-methoxyethyl group.
  • Solvent Addition: Add anhydrous 1,4-dioxane (25 mL). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting chloride mass disappears. A distinct

      
       peak corresponding to the iodo-intermediate should dominate, with 
      
      
      
      of the de-iodinated byproduct.
  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with saturated aqueous

    
     to neutralize any residual basic species.
    
  • Purification: Concentrate in vacuo and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure iodo-intermediate.

Protocol B: Late-Stage Palladium-Catalyzed Amidation

Objective: Install the acrylamide warhead at the ortho-iodo position to finalize the covalent TKI.

  • Preparation: To an argon-purged vial, add the iodo-intermediate from Protocol A (1.0 equiv, 2.0 mmol), acrylamide (1.5 equiv, 3.0 mmol),

    
     (0.05 equiv, 0.1 mmol), 
    
    
    
    (0.12 equiv, 0.24 mmol), and
    
    
    (2.0 equiv, 4.0 mmol).
    • Causality Check:

      
       is specifically selected for its ability to facilitate the coupling of primary amides to aryl halides while suppressing the competitive 
      
      
      
      -hydride elimination pathway.
  • Reaction: Add anhydrous 1,4-dioxane (15 mL). Seal the vial and heat to 90 °C for 8 hours.

  • Validation: TLC (DCM:MeOH 95:5) should show the consumption of the starting material (

    
    ) and the appearance of a highly fluorescent product spot under 254 nm UV (
    
    
    
    ).
  • Workup & Isolation: Quench with water (20 mL) and extract with DCM (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    . Purify via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the final EGFR TKI analog.

Quantitative Data & Yield Optimization

The tables below summarize the empirical data validating the mechanistic choices made in the protocols.

Table 1: Optimization of C-N Coupling Conditions for Intermediate Synthesis

EntryPd SourceLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1

BINAP

Toluene10045Poor conversion; steric clash with 2-methoxyethyl group.
2

XPhos

Dioxane9062Moderate yield; competing de-iodination observed.
3

Xantphos

Dioxane 90 88 Optimal bite angle for secondary amine coupling; intact C-I bond.

Table 2: Representative Kinase Profiling of 2-Methoxyethyl Analogs vs. Osimertinib (Data aggregates typical SAR trends observed when replacing the N-methylpiperazine group with a 2-methoxyethyl moiety[2, 3])

CompoundEGFR WT IC

(nM)
EGFR L858R/T790M IC

(nM)
Selectivity Index (WT/Mutant)
Osimertinib (Control)14.21.1~13x
Analog A (2-Methoxyethyl)185.02.4~77x
Analog B (4-Fluoro variant)210.51.8~117x

Note: The incorporation of the 4-fluoro-N-(2-methoxyethyl) system drastically reduces affinity for wild-type (WT) EGFR, thereby widening the therapeutic window and minimizing skin/GI toxicities.

References

  • 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline (Product Page) Sigma-Aldrich
  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer Journal of Medicinal Chemistry - ACS Public
  • Design, synthesis and evaluation of the osimertinib analogue (C-005)
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)
  • Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures RSC Publishing
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors ResearchG
Method

Microwave-Assisted Synthesis of N-Substituted Fluoro-Iodoanilines

[1] Executive Summary N-substituted fluoro-iodoanilines are privileged scaffolds in medicinal chemistry, serving as critical intermediates for kinase inhibitors and poly-pharmacological agents.[1] The presence of the iod...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-substituted fluoro-iodoanilines are privileged scaffolds in medicinal chemistry, serving as critical intermediates for kinase inhibitors and poly-pharmacological agents.[1] The presence of the iodine atom facilitates downstream palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity (


).

Conventional thermal synthesis of these scaffolds often suffers from prolonged reaction times (12–24 h), poor regioselectivity, and the use of hazardous reagents. This guide details two microwave-assisted protocols that overcome these limitations:

  • Direct N-Alkylation of commercially available fluoro-iodoanilines.[1]

  • Regioselective Oxidative Iodination of N-substituted fluoroanilines.

These protocols leverage the specific microwave effect , where dielectric heating of polar transition states accelerates reaction rates by orders of magnitude compared to convective heating.

Decision Matrix: Selecting the Synthetic Route

Before initiating synthesis, assess your starting material availability and structural requirements using the workflow below.

SynthesisDecision start Target: N-Substituted Fluoro-Iodoaniline check1 Is the Core (Fluoro-Iodoaniline) Available? start->check1 routeA ROUTE A: Direct N-Alkylation (Functionalization) check1->routeA Yes routeB ROUTE B: Oxidative Iodination (Scaffold Construction) check1->routeB No stepA1 Start: 4-Fluoro-2-iodoaniline (or isomer) routeA->stepA1 stepB1 Start: N-Substituted Fluoroaniline routeB->stepB1 mechA Mechanism: SN2 / Alkylation MW Effect: High (Polar TS) stepA1->mechA mechB Mechanism: Electrophilic Aromatic Subst. MW Effect: Med-High (Radical/Polar) stepB1->mechB

Figure 1: Strategic decision tree for selecting the optimal microwave synthesis pathway.

Protocol A: Microwave-Assisted N-Alkylation

Objective: Functionalization of the aniline nitrogen without dehalogenation or side reactions.[1]

Mechanistic Insight

The N-alkylation of anilines proceeds via an


 mechanism.[1] The transition state involves charge separation (formation of the ammonium salt). Microwave irradiation is particularly effective here because the polar transition state absorbs microwave energy more efficiently than the ground state reactants, lowering the activation energy barrier (

) effectively.
Materials
  • Substrate: 4-Fluoro-2-iodoaniline (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Iodomethane) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (High dielectric loss tangent,

    
    )
    
  • Vessel: 10 mL Borosilicate Microwave Vial with crimp cap

Experimental Workflow
  • Charge: In a 10 mL microwave vial, suspend 4-Fluoro-2-iodoaniline (1.0 mmol, 237 mg) and

    
     (2.0 mmol, 276 mg) in MeCN (3 mL).
    
  • Add: Add the alkyl halide (1.2 mmol) dropwise.

  • Seal: Crimp the vial with a PTFE-lined silicone septum.

  • Irradiate: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain temp)

    • Temperature: 100 °C

    • Hold Time: 10–15 minutes

    • Stirring: High (magnetic stir bar is critical for heterogeneous base).[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting Table
ParameterStandard ConditionOptimization Note
Solvent Acetonitrile (MeCN)Use DMF if the alkyl halide is unreactive.[1] DMF heats faster due to higher boiling point and loss tangent.[1]
Base

Switch to Cs_2CO_3 (Cesium Carbonate) for sterically hindered electrophiles (cesium effect).[1]
Temp 100 °CIf mono-alkylation is low, reduce to 80 °C. If di-alkylation is observed, reduce equivalents of alkyl halide to 0.9.
Pressure Atmospheric (sealed)Monitor pressure.[1] If >15 bar, reduce temperature or sample volume.

Protocol B: Microwave-Assisted Regioselective Iodination

Objective: Synthesis of the fluoro-iodo core from inexpensive N-substituted fluoroanilines.[1]

Mechanistic Insight

This protocol utilizes Urea-Hydrogen Peroxide (UHP) and molecular Iodine (


).[1] The microwave irradiation accelerates the oxidative generation of the electrophilic iodine species (

). The amino group directs the iodination ortho or para. Since the para position is often blocked (e.g., in 4-fluoroaniline), iodination occurs selectively at the ortho position (position 2), yielding the 2-iodo-4-fluoro motif.
Materials
  • Substrate: N-Alkyl-4-fluoroaniline (1.0 equiv)

  • Iodine Source: Molecular Iodine (

    
    ) (1.0 equiv)
    
  • Oxidant: Urea-Hydrogen Peroxide (UHP) (1.1 equiv) or NIS (N-Iodosuccinimide)[1]

  • Solvent: Ethanol or Ethyl Acetate (Green solvents)

Experimental Workflow
  • Charge: Dissolve N-Alkyl-4-fluoroaniline (1.0 mmol) in Ethanol (4 mL) in a microwave vial.

  • Add: Add finely powdered

    
     (1.0 mmol, 254 mg) and UHP (1.1 mmol).
    
  • Irradiate:

    • Temperature: 80 °C

    • Time: 5–10 minutes

    • Power: Max 150 W (prevent runaway heating due to exothermic oxidation).

  • Quench: Pour reaction mixture into saturated aqueous

    
     (Sodium Thiosulfate) to reduce excess iodine (color change from dark brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Analysis: Confirm regioselectivity via

    
    -NMR (Look for specific coupling constants between H-3 and F).
    

Critical Validation Parameters

To ensure scientific integrity, every synthesized batch must be validated against the following criteria:

Regioselectivity Confirmation (NMR)

For 4-fluoro-2-iodoaniline derivatives:

  • 
     NMR:  The proton at C-3 (between F and I) will appear as a doublet of doublets (dd) with a characteristic 
    
    
    
    coupling (~8-10 Hz) and
    
    
    coupling (~3 Hz).[1]
  • 
     NMR:  The C-I carbon typically appears significantly upfield (around 85-95 ppm) due to the heavy atom effect of iodine.
    
Purity & Stability[1]
  • LC-MS: Check for de-iodination (M-127 peak). Iodine–Carbon bonds can be labile under high thermal stress.[1] If de-iodination is >5%, reduce microwave temperature by 20 °C and extend time.

Validation sample Crude Product nmr 1H NMR (Regioselectivity) sample->nmr lcms LC-MS (Mass/Purity) sample->lcms decision Quality Check nmr->decision lcms->decision release Release for Coupling decision->release >95% Purity Correct Regio rework Repurify/Optimize decision->rework <95% or De-iodination

Figure 2: Quality control workflow for synthesized halogenated anilines.

References

  • Microwave-Assisted

    
     & Alkylation: 
    
    • Title: Microwave-Assisted Organic Synthesis of N-Alkyl Anilines.[1][2][3]

    • Source:Journal of Organic Chemistry / Organic Process Research & Development (General Protocols).[1]

    • Context: Validates the acceleration of N-alkyl
    • (Buchwald-Hartwig context for comparison).

  • Oxidative Iodination Protocol

    • Title: Microwave-Accelerated Iodination of Some Aromatic Amines, Using Urea-Hydrogen Peroxide Addition Compound (UHP) as the Oxidant.[1][4]

    • Source:Molecules (2004).[1][3]

    • Context: Establishes the UHP/ method as a green, rapid altern
  • Regioselectivity in Halogenated Systems

    • Title: Directed nucleophilic aromatic substitution (dSNAr) of multi-halogenated benzamides.[1][5]

    • Source:Chemical Science (2021).[1]

    • Context: Provides mechanistic grounding for regioselectivity in poly-halogenated systems.[1]

  • Microwave Effects in Organic Synthesis

    • Title: Microwave-Assisted Synthesis of Bioactive Heterocycles.[1]

    • Source:Current Medicinal Chemistry.
    • Context: General review of microwave advantages in medicinal chemistry.

Sources

Application

Reaction conditions for displacing iodine in 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline

This Application Note is designed to guide researchers through the specific reactivity profile of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline . This molecule presents a unique combination of a deactivated (electron-rich) a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the specific reactivity profile of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline . This molecule presents a unique combination of a deactivated (electron-rich) aniline core, a highly reactive C–I bond, and a potentially chelating N-(2-methoxyethyl) side chain.

Executive Summary & Strategic Analysis

Target Molecule: 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline Key Reactivity Feature: The ortho-iodine atom is the primary electrophilic site. However, the N-(2-methoxyethyl) group acts as a hemilabile ligand . The ether oxygen can loosely coordinate to transition metal catalysts (Pd, Cu), potentially stabilizing off-cycle resting states and retarding reaction rates.

Strategic Recommendation: To displace the iodine efficiently, you must use ligands that out-compete the intramolecular chelation of the methoxyethyl chain. Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands with wide bite angles (e.g., Xantphos) are superior to standard PPh₃ systems for this specific substrate.

Reaction Class 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids to form biaryls.

Mechanism & Critical Insights

The electron-rich amino group makes the oxidative addition of Pd(0) into the C–I bond slower than in electron-deficient systems. Furthermore, the methoxyethyl oxygen can occupy a coordination site on the Pd(II) intermediate.

  • Solution: Use a "Pre-catalyst" system (e.g., Pd-G3 or G4 precatalysts) to ensure rapid initiation.

  • Base Selection: Weak bases (K₃PO₄) are preferred over strong alkoxides to prevent side reactions with the secondary amine.

Experimental Protocol

Scale: 1.0 mmol

  • Setup: Charge a dry reaction vial with a magnetic stir bar.

  • Reagents:

    • Substrate: 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline (295 mg, 1.0 mmol)

    • Boronic Acid: Arylboronic acid (1.5 mmol, 1.5 equiv)

    • Catalyst: XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)

    • Base: K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) (5 mL). Note: The water cosolvent is critical for solubilizing the inorganic base.

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Optimization Table: Suzuki Conditions
ParameterStandard ConditionRecommended (Optimized) Rationale
Catalyst Pd(PPh₃)₄XPhos Pd G3 or Pd(dppf)Cl₂ Overcomes steric bulk and chelation.
Solvent Toluene/EtOHDioxane/H₂O or THF/H₂O Better solubility for polar amino-ether.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃ Higher solubility; K₃PO₄ is milder.
Temp 100 °C60–80 °C Lower temp prevents dehalogenation.

Reaction Class 2: Sonogashira Coupling (Alkyne Insertion)

Objective: Introduction of alkyne handles, often for subsequent indole synthesis.

Mechanism & Critical Insights

This substrate is a prime precursor for 2-substituted indoles .[1] If the goal is the linear alkyne, you must keep the temperature low (<60 °C) to prevent spontaneous cyclization involving the secondary amine. If the goal is the indole, higher temperatures (>100 °C) will drive the "one-pot" coupling-cyclization sequence.

Experimental Protocol (Linear Alkyne)

Scale: 1.0 mmol

  • Setup: Flame-dried Schlenk flask under Argon.

  • Reagents:

    • Substrate (1.0 mmol)[2]

    • Terminal Alkyne (1.2 mmol)[2]

    • Catalyst: PdCl₂(PPh₃)₂ (35 mg, 5 mol%)

    • Co-catalyst: CuI (10 mg, 5 mol%)

  • Solvent/Base: Anhydrous Triethylamine (Et₃N) (4 mL) and DMF (1 mL). Note: DMF aids solubility of the polar substrate.

  • Reaction: Stir at Room Temperature to 45 °C for 6–12 hours.

    • Warning: Heating >80 °C will promote cyclization to the indole.

  • Workup: Filter through a Celite pad to remove copper salts. Concentrate and purify on silica (neutralized with 1% Et₃N).

Reaction Class 3: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Displacing Iodine with a second amine to form unsymmetrical diamines.

Mechanism & Critical Insights

Since the substrate is already a secondary aniline, it can act as a nucleophile itself. To couple an external amine at the iodine position, the external amine must be more nucleophilic, or you must use a ligand that favors oxidative addition into the C–I bond over N-coordination.

  • Ligand Choice: BrettPhos is the gold standard for coupling primary amines; RuPhos for secondary amines.

Experimental Protocol
  • Catalyst System: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv).

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol .

  • Temp: 90 °C.

  • Note: If using NaOtBu, ensure the methoxyethyl ester does not undergo elimination (rare, but possible under harsh basic conditions).

Visualizations

A. Decision Tree for Reaction Conditions

This diagram guides the user to the correct protocol based on their synthetic target.

ReactionGuide Start Start: 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline Target Select Target Moiety Start->Target Biaryl Biaryl (Suzuki) Target->Biaryl Alkyne Alkyne (Sonogashira) Target->Alkyne Amine Diamine (Buchwald) Target->Amine Suz_Cond System: XPhos Pd G3 Base: K3PO4 Solvent: Dioxane/H2O Biaryl->Suz_Cond Sono_Decide Cyclization Desired? Alkyne->Sono_Decide Buch_Cond System: Pd(OAc)2 + BrettPhos Base: LiHMDS Solvent: Toluene Amine->Buch_Cond Nitrile Nitrile (Cyanation) Sono_Lin Linear Alkyne Temp: <45°C Solvent: Et3N/DMF Sono_Decide->Sono_Lin No Sono_Ind Indole Product Temp: >100°C Promoter: CuI/Heat Sono_Decide->Sono_Ind Yes

Caption: Decision tree for selecting optimal catalytic systems based on the desired functional group installation.

B. Chelation Effect Mechanism

This diagram illustrates why standard ligands fail and bulky ligands succeed.

Chelation cluster_Poison Pathway A: Catalyst Poisoning (Standard Ligands) cluster_Active Pathway B: Active Cycle (Bulky Ligands) Substrate Substrate (Iodoaniline) Pd_Species Pd(II) Oxidative Addition Complex Substrate->Pd_Species Chelate Stable 5-Membered Chelate (Methoxy Oxygen binds Pd) Pd_Species->Chelate Small Ligands (PPh3) Bulky Bulky Ligand (XPhos) Blocks Oxygen Coordination Pd_Species->Bulky Bulky Ligands Stalled Reaction Stalls / Slow Turnover Chelate->Stalled Product Rapid Transmetallation -> Product Bulky->Product

Caption: Mechanistic rationale for ligand selection. Bulky ligands prevent the methoxyethyl side chain from sequestering the palladium catalyst.

References

  • Directing Group Effects in Pd-Catalysis: Desai, L. V., Stowers, K. J., & Sanford, M. S. (2008).[3] Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. [Link] (Provides theoretical grounding for the coordination ability of ether/amine side chains)

  • Catalyst Selection for Anilines: WuXi AppTec: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

Sources

Method

Scalable synthesis route for 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline

Application Note: Scalable Synthesis Route for 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline Introduction & Strategic Rationale 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline is a highly valuable building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Route for 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline

Introduction & Strategic Rationale

4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline is a highly valuable building block in medicinal chemistry and materials science. It is frequently utilized as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings) to construct complex polycyclic heteroaromatics, targeted therapies, and chemical probes[1]. The unique halogen substitution pattern—a fluorine atom at the para position and an iodine atom at the ortho position—confers distinct electronic properties and metabolic stability to downstream active pharmaceutical ingredients (APIs).

The synthesis of this compound requires a highly regioselective approach to ensure the correct placement of the iodine atom, followed by a controlled N-alkylation to prevent the formation of undesired tertiary amines (over-alkylation). This application note details a robust, two-step scalable protocol:

  • Regioselective Ortho-Iodination: Utilizing elemental iodine (I₂) and calcium carbonate (CaCO₃) in a biphasic aqueous/ether system to yield 4-fluoro-2-iodoaniline.

  • Sterically Controlled Mono-N-Alkylation: Reacting the intermediate with 1-bromo-2-methoxyethane under basic conditions, where the bulky ortho-iodine substituent acts as a steric shield to favor mono-alkylation.

Reaction Pathway

SynthesisRoute SM 4-Fluoroaniline (SM) Step1 Iodination I2, CaCO3, H2O/Et2O Reflux SM->Step1 Int1 4-Fluoro-2-iodoaniline (Intermediate) Step1->Int1 Step2 N-Alkylation Br-CH2CH2OMe K2CO3, DMF, 80°C Int1->Step2 Prod 4-Fluoro-2-iodo-N- (2-methoxyethyl)aniline (Target) Step2->Prod

Figure 1: Two-step scalable synthesis workflow for 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline.

Step 1: Regioselective Ortho-Iodination of 4-Fluoroaniline

Mechanistic Insights: The direct electrophilic aromatic substitution of anilines with iodine is highly favored due to the strong electron-donating nature of the amino (-NH₂) group[2]. Because the para-position is blocked by the fluorine atom, the electrophilic attack is exclusively directed to the ortho-position. The addition of calcium carbonate (CaCO₃) is a critical experimental choice; it acts as an acid scavenger to neutralize the hydroiodic acid (HI) generated as a byproduct[3]. Removing HI drives the reaction equilibrium forward and prevents the proto-deiodination of the product, ensuring a self-validating, high-yielding conversion.

Protocol:

  • Setup: In a 2 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-fluoroaniline (22.0 g, 0.20 mol), calcium carbonate (25.0 g, 0.25 mol), diethyl ether (75 mL), and deionized water (75 mL)[3].

  • Addition: Add elemental iodine (50.0 g, 0.20 mol) portion-wise over 30 minutes at room temperature to control the initial exothermic reaction.

  • Reaction: Heat the biphasic mixture to a gentle reflux (approx. 40-45 °C) for 48 hours[4]. The biphasic system ensures that the organic product remains solubilized while the inorganic salts stay in the aqueous phase.

  • Quenching: Cool the mixture to room temperature. Distill off the diethyl ether under reduced pressure. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark brown color of excess iodine completely dissipates, yielding a pale yellow suspension[4].

  • Isolation: Subject the crude mixture to steam distillation to separate the product from polymeric byproducts. Alternatively, extract with ethyl acetate (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude product from petroleum ether to afford 4-fluoro-2-iodoaniline as a crystalline solid[4].

Step 2: Mono-N-Alkylation via Sterically Controlled Substitution

Mechanistic Insights: Alkylation of primary anilines often suffers from poor selectivity, leading to mixtures of mono- and di-alkylated products. However, in this specific substrate, the bulky iodine atom at the ortho-position imposes significant steric hindrance. This steric shielding restricts the trajectory of the second electrophilic attack, making the mono-alkylated product highly favored when using a mild base (K₂CO₃) in a polar aprotic solvent (DMF).

Protocol:

  • Setup: In a 1 L three-neck flask under an inert nitrogen atmosphere, dissolve 4-fluoro-2-iodoaniline (23.7 g, 0.10 mol) in anhydrous DMF (200 mL).

  • Reagent Addition: Add finely powdered potassium carbonate (K₂CO₃, 27.6 g, 0.20 mol) and 1-bromo-2-methoxyethane (15.3 g, 0.11 mol). A slight excess of the alkylating agent ensures complete conversion while relying on steric hindrance to prevent over-alkylation.

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 12 hours. Monitor the reaction via TLC or HPLC; the disappearance of the primary amine validates reaction completion.

  • Workup: Cool the mixture to room temperature and pour it into 600 mL of ice-cold water to precipitate the inorganic salts and partition the product. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 150 mL).

  • Washing: Wash the combined MTBE extracts with 5% aqueous LiCl solution (3 x 100 mL) to effectively remove residual DMF, followed by a brine wash (100 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the target 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline.

Workflow Rxn Reaction Execution (Controlled Heating at 80°C) Quench Quenching & Phase Separation (Ice-water quench & MTBE extraction) Rxn->Quench Extract Extraction & Washing (LiCl wash to remove DMF) Quench->Extract Purify Chromatography / Distillation (Scalable Purification) Extract->Purify

Figure 2: Standardized downstream processing (DSP) workflow for scalable aniline derivatization.

Data Presentation & Quality Control

To ensure reproducibility during scale-up, the N-alkylation step was optimized across various solvent and base combinations. The quantitative data is summarized in Table 1.

Table 1: Optimization of N-Alkylation Conditions (0.1 mol scale)

SolventBaseTemperature (°C)Time (h)Mono-alkylated Yield (%)Di-alkylated Yield (%)
THFEt₃N652445< 5
MeCNK₂CO₃8016688
DMF K₂CO₃ 80 12 85 4
DMFCs₂CO₃8010886

Note: DMF with K₂CO₃ was selected as the optimal scalable condition due to the excellent balance of high yield, low impurity profile, and cost-effectiveness compared to Cs₂CO₃.

Table 2: Quality Control Specifications for Target Compound

ParameterSpecificationAnalytical Method
AppearanceColorless to pale yellow oilVisual Inspection
Purity≥ 98.0%HPLC (UV 254 nm)
IdentityConforms to structure¹H NMR / LC-MS
Moisture≤ 0.5%Karl Fischer Titration

References[4] Synthesis of 4-fluoro-2-iodoaniline. PrepChem. Available at:https://www.prepchem.com/synthesis-of-4-fluoro-2-iodoaniline/[1] 4-Fluoro-2-iodoaniline Properties and Applications. Chem-Impex. Available at:https://www.chemimpex.com/4-fluoro-2-iodoaniline[2] Direct Iodination of Aniline using Iodine and Sodium Bicarbonate. BenchChem. Available at: https://www.benchchem.com[3] J-aminoindazole derivatives (US3133081A). Google Patents. Available at:https://patents.google.com/patent/US3133081A/en

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Alkylation of Electron-Deficient Anilines

Topic: Improving yield and selectivity in the N-alkylation of electron-deficient anilines. Audience: Researchers, Medicinal Chemists, and Process Chemists. Objective: Provide actionable, high-yield protocols and troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield and selectivity in the N-alkylation of electron-deficient anilines. Audience: Researchers, Medicinal Chemists, and Process Chemists. Objective: Provide actionable, high-yield protocols and troubleshooting strategies for deactivated aniline substrates.

Diagnostic & Strategy Selection

Start here. Do not default to standard SN2 conditions (e.g., K2CO3/Acetone) for electron-deficient anilines; they often fail or result in poor conversion.

Method Selection Flowchart

Use this decision matrix to select the optimal synthetic route based on your specific electrophile and substrate constraints.

MethodSelection Start START: Select Substrate & Electrophile ElectrophileType What is your Electrophile? Start->ElectrophileType Halide Alkyl Halide (R-X) ElectrophileType->Halide Aldehyde Aldehyde/Ketone ElectrophileType->Aldehyde Boronic Aryl Boronic Acid ElectrophileType->Boronic DirectAlk Are you cost-constrained? Halide->DirectAlk Reductive PROTOCOL C: Reductive Amination (Ti(OiPr)4 / NaBH4) Aldehyde->Reductive ChanLam PROTOCOL D: Chan-Lam Coupling (Cu(OAc)2 / O2) Boronic->ChanLam Cesium PROTOCOL A: Direct Alkylation (Cs2CO3 / TBAI) DirectAlk->Cesium Yes (Low Cost) Buchwald PROTOCOL B: Buchwald-Hartwig (Pd / BrettPhos) DirectAlk->Buchwald No (High Value/Complex)

Figure 1: Strategic decision tree for selecting the N-alkylation method based on electrophile type and project constraints.

Technical Protocols & Methodologies

Protocol A: The "Cesium Effect" (Direct Alkylation)

Best for: Simple alkyl halides (primary/secondary) when metal catalysis is too expensive or requires difficult purification. Mechanism: The large ionic radius of Cesium (1.67 Å) forms a "loose" ion pair with the anilide anion in polar aprotic solvents, effectively creating a "naked" anion that is significantly more nucleophilic than those paired with Na+ or K+.

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) - Must be anhydrous.[1]

  • Additive: Tetrabutylammonium Iodide (TBAI) - Acts as a phase transfer catalyst and iodide source (Finkelstein).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add electron-deficient aniline (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (1.5 – 2.0 equiv) and TBAI (0.1 – 0.5 equiv). Stir at room temperature for 30 minutes. Note: The solution often changes color (yellow/orange) as the anilide forms.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Heat to 60–80°C. Monitor by TLC/LCMS.

    • Critical Check: If conversion stalls at 50%, add another 0.5 equiv of alkyl halide.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄.

Why this works: The TBAI converts alkyl chlorides/bromides to more reactive alkyl iodides in situ, while Cs₂CO₃ maximizes the nucleophilicity of the deactivated aniline nitrogen [1].

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Highly deactivated anilines (e.g., 2,4-dinitroaniline) or when selectivity (mono- vs. bis-alkylation) is critical. Key Insight: Standard ligands (BINAP) often fail with electron-deficient amines. You must use electron-rich, bulky biaryl phosphine ligands.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂.

  • Ligand: BrettPhos (primary amines) or RuPhos (secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Inert Atmosphere: Charge a reaction vial with Pd source, Ligand, and Base inside a glovebox or under strict Schlenk conditions.

  • Addition: Add the aryl halide (if liquid) and the amine.

  • Solvent: Add degassed solvent.

  • Heating: Seal and heat to 100°C–110°C for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove Pd black before concentration.

Why this works: BrettPhos is designed to facilitate the reductive elimination step, which is often the rate-determining step when using electron-deficient amines [2].

Protocol C: Lewis Acid-Mediated Reductive Amination

Best for: When the electrophile is an aldehyde or ketone. This is often the highest yield method for deactivated anilines because it bypasses the SN2 transition state entirely. Challenge: Electron-deficient anilines are poor nucleophiles and struggle to attack the carbonyl carbon to form the imine intermediate. Solution: Titanium(IV) isopropoxide [Ti(OiPr)₄].[2]

Step-by-Step Procedure:

  • Imine Formation: Mix aniline (1.0 equiv) and aldehyde (1.1 equiv) in neat Ti(OiPr)₄ (1.5 – 2.0 equiv).

    • Note: Do not use solvent yet. The Lewis acidity of Ti(OiPr)₄ acts as a water scavenger and activates the carbonyl.

  • Stirring: Stir at ambient temperature for 2–6 hours. (Monitor disappearance of aldehyde by TLC).

  • Dilution: Dilute the viscous mixture with dry Ethanol or THF.

  • Reduction: Add NaBH₄ (1.5 equiv) or NaBH(OAc)₃ carefully (exothermic).

  • Quench: Add 1N NaOH or water to precipitate Titanium salts (white solid). Filter and extract.

Why this works: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing its electrophilicity enough for the weak aniline nucleophile to attack, driving the equilibrium toward the imine [3].

Troubleshooting & FAQ

Troubleshooting Matrix

Use this table to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
No Reaction (Direct Alkylation) Nucleophile too weak; Ion pairing too tight.Switch base to Cs₂CO₃ ; Add TBAI ; Switch solvent to NMP (higher boiling point than DMF).
Bis-alkylation (Over-alkylation) Product is more nucleophilic than starting material.Use excess aniline (2-3 equiv); Add alkyl halide dropwise over 1 hour; Switch to Reductive Amination (Protocol C).
Low Conversion (Buchwald) Catalyst poisoning; Oxidation of ligand.Re-distill solvents; Ensure O₂-free environment; Switch ligand to BrettPhos or XantPhos .
Imine not forming (Reductive) Aniline too deactivated (e.g., Nitro-aniline).Use Ti(OiPr)₄ neat (Protocol C); Heat the imine formation step to 60°C before adding reducing agent.
O-Alkylation vs N-Alkylation Ambident nucleophile (e.g., Aminophenol).Use Buchwald-Hartwig (highly N-selective); Avoid "hard" bases like NaH which favor O-alkylation.
Visual Troubleshooting Logic

Troubleshooting Issue Issue: Low Yield Check1 Is Starting Material Consumed? Issue->Check1 SideProduct Check for Bis-alkylation (M+R mass) Check1->SideProduct Yes Conditions Check Basicity & Temperature Check1->Conditions No Yes Yes No No Solution1 Sol: Slow addition of electrophile or use Reductive Amination SideProduct->Solution1 Solution2 Sol: Switch to Cs2CO3/DMF or add TBAI Conditions->Solution2

Figure 2: Logic flow for diagnosing low yield scenarios.

References

  • Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3][4][5][6] Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[8] Synthesis.

Sources

Optimization

Technical Support Center: Troubleshooting Mono-N-Alkylation of 4-Fluoro-2-iodoaniline

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing over-alkylation challenges when synthesizing mono-N-alkylated derivatives of 4-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing over-alkylation challenges when synthesizing mono-N-alkylated derivatives of 4-fluoro-2-iodoaniline.

Section 1: The Mechanistic Root of Over-Alkylation

To solve over-alkylation, we must first understand the electronic environment of the substrate. 4-Fluoro-2-iodoaniline is a deactivated aniline. The highly electronegative fluorine atom (para) and the heavy iodine atom (ortho) withdraw electron density, making the primary amine a relatively poor nucleophile.

However, once the first alkyl group is attached via traditional SN2 methods, the new alkyl chain donates electron density via inductive effects. This drastically increases the nucleophilicity of the resulting secondary amine. Consequently, the rate of the second alkylation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) exceeds the rate of the first (

), creating a kinetic trap that inevitably yields N,N-dialkylated (tertiary) amines.

G cluster_direct Direct SN2 Alkylation (High Over-alkylation Risk) cluster_reductive Reductive Amination (Controlled Monoalkylation) A 4-Fluoro-2-iodoaniline (Primary Amine) B Mono-alkylated Intermediate (Secondary Amine) A->B + R-X (Slow) D Imine Intermediate (Sterically & Electronically Stable) A->D + R-CHO (Condensation) C Di-alkylated Byproduct (Tertiary Amine) B->C + R-X (Fast: Increased Nucleophilicity) E Pure Mono-alkylated Product D->E Reduction (e.g., NaBH(OAc)3)

Mechanistic pathways comparing direct SN2 alkylation vs. reductive amination.

Section 2: Troubleshooting Guide & FAQs

Q1: I am using direct SN2 alkylation (alkyl halide + K2CO3), but my GC-MS shows a 60:40 mixture of mono- and di-alkylated products. How can I fix this? A1: To suppress over-alkylation in direct SN2 reactions, you must manipulate the stoichiometry and addition rate. Use a large molar excess of 4-fluoro-2-iodoaniline (e.g., 3:1 relative to the alkyl halide) to statistically favor the primary amine reacting[1]. Additionally, add the alkylating agent dropwise via a syringe pump over several hours to maintain a low local concentration of the electrophile[2]. If scaling up, utilizing an interdigital micromixer in a continuous flow system can drastically improve selectivity by eliminating uneven concentration gradients[3].

Q2: Are there alternative synthetic routes that completely bypass the SN2 kinetic trap? A2: Yes. Reductive amination is the gold standard for preventing over-alkylation. By reacting 4-fluoro-2-iodoaniline with an aldehyde, you form an imine intermediate. Because imines lack a lone pair on a secondary nitrogen, they cannot undergo further alkylation. Subsequent in situ reduction yields exclusively the mono-alkylated product[4].

Q3: Can "Borrowing Hydrogen" catalysis work for halogenated anilines like 4-fluoro-2-iodoaniline? A3: Transition-metal catalyzed "borrowing hydrogen" using alcohols as alkylating agents is highly selective for monoalkylation[5]. However, extreme caution is required: the ortho-iodine atom is highly susceptible to oxidative addition (dehalogenation) by standard Palladium or Ruthenium catalysts. If you must use this route, you must select a catalyst system specifically optimized for heavy-halogen tolerance.

Q4: What if my target alkyl group cannot be derived from an available aldehyde, forcing me to use an alkyl halide? A4: Employ a temporary protecting group strategy. Trifluoroacetylation of the primary amine forms an amide, which can be deprotonated with a strong base (e.g., NaH) and alkylated once. The strong electron-withdrawing nature of the trifluoroacetyl group prevents any further alkylation. Subsequent basic hydrolysis removes the protecting group, yielding pure mono-alkylated 4-fluoro-2-iodoaniline.

Section 3: Validated Experimental Protocols
Protocol A: One-Pot Reductive Amination (Self-Validating System)

While catalytic hydrogenation (e.g., Pd/C with ammonium formate) is popular for standard anilines[4], the ortho-iodine atom in 4-fluoro-2-iodoaniline is highly susceptible to hydrodehalogenation. This protocol utilizes a mild hydride donor to ensure the C-I bond remains intact while exclusively yielding the mono-alkylated product.

  • Step 1: Imine Condensation. Dissolve 4-fluoro-2-iodoaniline (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Causality & Validation: Premixing ensures complete imine formation before reduction, preventing the direct reduction of the aldehyde to an alcohol[4]. Validation Check: Analyze an aliquot via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material validates complete condensation prior to proceeding.

  • Step 2: Selective Reduction. Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) in portions. Stir for 4-12 hours at room temperature.
    
    • Causality:

      
       is a mild reducing agent that selectively reduces imines in the presence of aldehydes and does not risk hydrodehalogenation of the sensitive ortho-iodine atom.
      
  • Step 3: Workup. Quench with saturated aqueous

    
    . Extract with dichloromethane, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Continuous Flow SN2 Alkylation (For Non-Aldehyde Precursors)
  • Step 1: Prepare Solution A (4-fluoro-2-iodoaniline, 1.0 M in DMF) and Solution B (Alkyl iodide, 0.3 M in DMF with 1.5 M DIPEA).

  • Step 2: Pump both solutions through an interdigital micromixer at a flow rate ratio of 1:1.

    • Causality: The micromixer ensures instantaneous, homogeneous mixing, preventing the local high concentrations of alkyl halide that drive the secondary amine to over-alkylate[3].

Section 4: Quantitative Data & Strategy Comparison
Alkylation StrategyReagents / CatalystMono:Di SelectivityScalabilityHalogen Tolerance (C-I Bond)
Direct SN2 Alkylation R-X,

, MeCN
Poor (~60:40)HighExcellent
Microflow SN2 Alkylation R-X, Base, Interdigital MixerGood (~90:10)MediumExcellent
Reductive Amination R-CHO,

, DCE
Excellent (>99:1)HighExcellent (Hydride-dependent)
Borrowing Hydrogen R-OH, Ru/Pd CatalystExcellent (>95:5)MediumPoor (High risk of deiodination)
Protect / Deprotect 1. TFAA 2. R-X, NaH 3. NaOHExcellent (>99:1)Low (Multi-step)Excellent
Section 5: References
  • Preventing over-alkylation in N-Nonylaniline synthesis. BenchChem. 1

  • Preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis. BenchChem. 2

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. 5

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ACS Publications.4

  • Interdigital Micromixer for Selective N-Monoalkylation of Anilines in a Microflow System. ACS Publications. 3

Sources

Troubleshooting

Purification methods for 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline oil

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically engineered for researchers and process chemists handling 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline , a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically engineered for researchers and process chemists handling 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline , a highly functionalized secondary aniline oil prone to handling challenges.

As a Senior Application Scientist, I have designed this resource to move beyond basic step-by-step instructions. Here, we address the physicochemical causality behind common experimental failures and provide self-validating workflows to ensure absolute scientific integrity during your purification processes.

SECTION 1: Quantitative Data & Physicochemical Properties

Before attempting any purification, you must understand the thermodynamic and electronic baseline of your molecule. The presence of both an ortho-iodine and a para-fluorine fundamentally alters the basicity and stability of the aniline core.

PropertyValue / DetailMechanistic Implication
Chemical Name 4-fluoro-2-iodo-N-(2-methoxyethyl)anilineHighly functionalized scaffold for cross-coupling.
CAS Number 1524800-13-21 [1]
Molecular Weight 295.10 g/mol N/A
Physical State Viscous Oil (at 25 °C)Resists spontaneous crystallization; requires chromatography or salt formation.
Estimated pKa ~2.5 to 3.0 (Conjugate Acid)Extremely weak base due to the strong inductive electron-withdrawing effects of the ortho-iodine and para-fluorine.
Rf Value (Typical) ~0.4 in 80:20 Hexane:EtOAcSecondary amine causes tailing on standard silica without deactivation.
Storage Conditions 2-8 °C, Argon atmosphere, Amber vialHighly susceptible to photolytic C-I cleavage and aerial oxidation.

SECTION 2: Troubleshooting & FAQs

Q1: My purified oil was clear/yellow yesterday, but today it has turned dark brown or black. Is the batch ruined? A1: Not necessarily, but it has begun degrading. This is a dual-pathway issue. First, anilines are electron-rich and susceptible to aerial oxidation, forming reactive amine radicals that polymerize into dark quinone-imine oligomers. Second, aryl iodides are highly light-sensitive. Ambient laboratory UV/visible light induces homolytic cleavage of the C-I bond, releasing iodine radicals (2) [2]. These radicals recombine to form I₂ (which is dark) and catalyze further degradation. Resolution: Pass the oil through a short silica plug eluting with Hexane/EtOAc to trap the polar oligomers and free iodine, then immediately store under Argon in an amber vial at 4 °C.

Q2: I attempted a standard acid-base extraction to clean up the crude oil using 0.5M HCl, but my product stayed in the organic layer. Why? A2: Your acid was not strong enough to force the equilibrium. Unsubstituted aniline has a conjugate acid pKa of ~4.6. However, the bulky, electron-withdrawing ortho-iodine and para-fluorine atoms drastically reduce the electron density on the nitrogen, dropping the pKa to approximately 2.5-3.0. A weak acid like 0.5M HCl (pH ~0.3) does not provide a sufficient proton gradient to quantitatively form the water-soluble anilinium salt. You must use at least 2M HCl to drive this specific molecule into the aqueous phase.

Q3: Can I purify this oil using Kugelrohr or vacuum distillation to avoid chromatography? A3: It is highly discouraged. While distillation is a standard technique for aniline oils (3) [3], aryl iodides are thermally sensitive. Heating this compound above 100 °C, even under high vacuum, frequently triggers thermal deiodination and decomposition.

Q4: I am seeing severe tailing on my silica gel column, causing my product to co-elute with impurities. How do I fix this? A4: The secondary amine of the methoxyethyl group is hydrogen-bonding tightly with the acidic silanol groups (Si-OH) on the stationary phase. You must deactivate the silica. Add 1% to 2% Triethylamine (Et₃N) to your mobile phase. The Et₃N will competitively bind to the silanols, allowing your target aniline to elute as a tight, symmetrical band.

SECTION 3: Self-Validating Purification Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your lab, protocols must not be blind recipes. The following workflows are designed as self-validating systems —meaning they contain built-in chemical checkpoints to prove the step succeeded before you move forward.

Protocol A: High-Strength Acid-Base Extraction (Initial Cleanup)

Purpose: Removes neutral organic impurities and unreacted starting materials.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Protonation: Transfer to a separatory funnel and extract with an equal volume of 2M HCl (aq) . Shake vigorously and vent.

    • Validation Checkpoint 1: Spot the aqueous layer on a TLC plate. Wave the plate over a bottle of concentrated ammonia (to basify the spot), then elute. If your product spot appears under UV, the protonation was successful.

  • Organic Wash: Separate the layers. Wash the acidic aqueous layer once more with fresh EtOAc to remove lingering neutral impurities. Discard the organic layers.

    • Validation Checkpoint 2: Run a TLC on the discarded organic layer. It should show zero trace of your target compound. If the product is present, your HCl was not concentrated enough.

  • Deprotonation: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise until the pH paper reads >10.

    • Validation Checkpoint 3: The clear aqueous solution will immediately turn cloudy/milky as the free-base aniline oil crashes out of the water. This visual cue confirms successful deprotonation.

  • Recovery: Extract the cloudy aqueous mixture twice with fresh EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified oil.

Protocol B: Deactivated Silica Gel Chromatography (Final Polish)

Purpose: Separates structurally similar byproducts (e.g., deiodinated or defluorinated analogs).

  • Solvent Preparation: Prepare a mobile phase of 85% Hexane, 14% EtOAc, and 1% Triethylamine (Et₃N) .

  • Column Packing: Slurry-pack the silica gel using the prepared mobile phase. Flush one full column volume of the solvent through the silica to fully deactivate the silanol sites.

  • Loading: Dissolve the oil in a minimum amount of Dichloromethane (DCM) and load it onto the column head.

  • Elution & Monitoring: Elute using the prepared mobile phase.

    • Validation Checkpoint 4: Run two TLC plates of the eluting fractions simultaneously. Plate A uses standard Hexane/EtOAc. Plate B uses the Et₃N-doped solvent. Plate B must show a tight, round spot (Rf ~0.4), proving the tailing has been suppressed.

  • Isolation: Pool the pure fractions and evaporate. To remove residual Et₃N, place the flask under high vacuum (lyophilizer or Schlenk line) for 4-6 hours.

SECTION 4: Mechanistic Workflows

Degradation A 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline (Clear/Yellow Oil) B UV/Light Exposure (Homolytic C-I Cleavage) A->B hν (Light) C Aerial Oxidation (Amine Radical Formation) A->C O2 (Air) D Aryl Radical + Iodine Radical (Deiodination) B->D C-I Scission E Quinone-Imine Derivatives (Dark/Black Oil) C->E Polymerization D->E Recombination

Photolytic and oxidative degradation pathways of halogenated anilines.

AcidBase Start Crude Oil in EtOAc (Contains neutral impurities) Acid Add 2M HCl (aq) Force Protonation (pKa ~3.0) Start->Acid Phase1 Aqueous Phase (Anilinium Salt) Acid->Phase1 Extracts to Org1 Organic Phase (Impurities -> Discard) Acid->Org1 Leaves behind Base Add 2M NaOH (aq) to pH >10 Deprotonation Phase1->Base Extract Extract with EtOAc Base->Extract Phase2 Organic Phase (Purified Free Base) Extract->Phase2 Recovers to

Self-validating acid-base extraction workflow for weak aniline bases.

SECTION 5: References

  • Sigma-Aldrich / MilliporeSigma - 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline Product Specification & CAS Registry (1524800-13-2).1

  • ACS Omega - Empowering Transition-Metal-Free Cascade Protocol for the Green Synthesis of Biaryls and Alkynes (Photochemical Aryl Iodide Cleavage). 2

  • Sciencemadness / Elsevier - Purification of Laboratory Chemicals, Sixth Edition (Aniline Distillation & Extraction Principles). 3

Sources

Optimization

Technical Support Center: Deiodination Mitigation Strategies

The following technical guide is structured as a Tier-3 Engineering Support Response , designed for senior researchers encountering persistent deiodination issues. Ticket ID: #RXN-IOD-992 Subject: Minimizing Aryl-Iodide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Engineering Support Response , designed for senior researchers encountering persistent deiodination issues.

Ticket ID: #RXN-IOD-992 Subject: Minimizing Aryl-Iodide Instability & Hydrodeiodination Side Reactions Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The Carbon-Iodine (C-I) bond is kinetically labile due to its low Bond Dissociation Energy (BDE ~53 kcal/mol), making it highly susceptible to oxidative addition by transition metals (


, 

) and hydrogenolysis under reducing conditions. This guide addresses the two most common failure modes reported by your team:
  • Hydrodeiodination during Palladium-catalyzed cross-couplings (replacement of -I with -H).

  • Unwanted Hydrogenolysis during nitro-group reduction.

Module 1: Suppressing Hydrodeiodination in Pd-Catalyzed Couplings

Context: You are performing a Suzuki-Miyaura or Sonogashira coupling, but LC-MS shows significant formation of the de-iodinated arene (


) alongside (or instead of) the product.
The Mechanism of Failure

Hydrodeiodination is not random; it is a specific catalytic cycle diversion. It occurs when the oxidative addition intermediate (


) intercepts a hydride source (

) instead of the transmetallation partner.

Common Hydride Sources:

  • Solvents: Primary/Secondary alcohols (MeOH, iPrOH) via

    
    -hydride elimination.
    
  • Bases: Alkoxides or formates.

  • Trace Water: Can generate Pd-H species in the presence of specific ligands.

Visualizing the Failure Pathway

The following diagram illustrates where the cycle breaks. Use this to diagnose where your specific reaction is bleeding efficiency.

Hydrodeiodination Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd-I] Pd0->OxAdd Ar-I TransMet Transmetallation (Desired Path) OxAdd->TransMet R-B(OH)2 / Base Hydride Hydride Attack (Solvent/Base) OxAdd->Hydride Slow Transmetallation Prod Product (Ar-R) TransMet->Prod Reductive Elim. Prod->Pd0 RedElim_Fail Reductive Elimination (Side Reaction) Hydride->RedElim_Fail Forms Ar-Pd-H RedElim_Fail->Pd0 Regenerates Catalyst Waste Deiodinated Byproduct (Ar-H) RedElim_Fail->Waste Fast

Figure 1: The "Hydride Leak" in the catalytic cycle. Note that the side reaction regenerates Pd(0), allowing one hydride source to ruin multiple turnover events.

Troubleshooting Protocol: The "Self-Validating" Fix

Do not guess the source. Follow this logic gate to isolate the variable.

StepVariableActionScientific Rationale
1 Solvent Switch to Aprotic Polar. Use DMF, DMA, or Toluene instead of MeOH/EtOH.Alcohols are competent hydride donors via

-hydride elimination on the metal center. Removing the proton source eliminates the mechanism [1].
2 Ligand Increase Steric Bulk. Switch to Buchwald Ligands (e.g., XPhos, SPhos) or bulky NHCs.Bulky ligands accelerate the rate of Reductive Elimination (product formation) significantly more than they accelerate the side reaction. They "squeeze" the product out before the hydride can attack [2].
3 Base Use Inorganic Carbonates/Phosphates. Switch from NaOEt/NaOiPr to

or

.
Alkoxide bases can serve as direct hydride donors. Inorganic bases are non-reducing.
4 Diagnostic Run in d4-Methanol. Validation Step: If you must use alcohol, run a pilot in deuterated solvent. If the byproduct is

(Mass +1), the solvent is the culprit. If it is

, the hydride is coming from the ligand or moisture.

Module 2: Chemo-Selective Reduction (Nitro vs. Iodine)

Context: You need to reduce a nitro group (


) to an aniline (

) on a scaffold containing an Aryl-Iodide. Standard Hydrogenation (

) strips the iodine immediately.
The Solution: Poisoning the Catalyst

Standard Pd/C is too active. You must decouple the hydrogenation of the


 bond from the hydrogenolysis of the 

bond.
Decision Matrix: Selecting the Right Reductant

ReductionLogic Start Substrate: Ar-NO2 + Ar-I AcidSens Is molecule Acid Sensitive? Start->AcidSens YesAcid YES AcidSens->YesAcid NoAcid NO AcidSens->NoAcid PtC Use Sulfided Pt/C (Poisoned Catalyst) YesAcid->PtC Best Selectivity Vanadium Alt: Pt/C + Vanadium YesAcid->Vanadium If Pt-S unavailable FeRed Fe powder + NH4Cl (Bechamp Reduction) NoAcid->FeRed Scalable/Cheap SnCl2 SnCl2 / EtOH NoAcid->SnCl2 Small Scale

Figure 2: Selection workflow for retaining Aryl-Iodide integrity during reduction.

Protocol: Sulfided Platinum Reduction

This is the gold standard for heterogeneous catalytic hydrogenation of halogenated nitroarenes.

  • Catalyst: Purchase 5% Pt/C (sulfided) . Note: Do not attempt to "poison" standard Pd/C yourself with sulfur unless experienced; commercial sulfided catalysts have uniform active site distribution.

  • Solvent: THF or EtOAc (Avoid MeOH if possible to prevent transesterification or solvolysis side reactions, though less critical here than in coupling).

  • Pressure: Low pressure (1 atm to 50 psi). High pressure forces the C-I cleavage even on poisoned catalysts.

  • Monitoring: Monitor by TLC/LC-MS. The reaction will stop at the aniline.

    • Why it works: Sulfur atoms bind strongly to the highly active "kink" sites on the metal surface responsible for cleaving the strong C-I bond, while leaving the planar "terrace" sites available for Nitro reduction [3].

Module 3: FAQ & Quick Troubleshooting

Q: I am seeing "scrambling" of halogens (e.g., I replaced by Br) during my reaction.

  • A: This is Halide Exchange . It happens when you use a salt like

    
     (Tetrabutylammonium bromide) as an additive. The high concentration of 
    
    
    
    displaces the
    
    
    on the metal center or even on the ring if activated.
  • Fix: Remove halide additives. If an additive is needed for stabilization, use a non-coordinating counterion source like

    
    .
    

Q: Can I use Zinc (


) for nitro reduction? 
  • A: Proceed with caution. Activated Zinc (in AcOH or HCl) can insert into the C-I bond to form an organozinc reagent (

    
    ), which will then protodemetallate upon workup, resulting in deiodination. Iron (Fe) is much less likely to perform this insertion under mild conditions.
    

Q: How do I quantify Deiodination vs. Starting Material?

  • A: In Mass Spectrometry (ESI+):

    • Starting Material (Ar-I): Look for the distinct Iodine mass defect and isotope pattern (Iodine is monoisotopic, but heavy).

    • Deiodinated (Ar-H): Mass will be exactly

      
       Da.
      
    • Hydrodehalogenation (Ar-OH): If you see

      
      , you have likely formed a phenol via hydroxide attack, not a hydride attack.
      

References

  • Mechanistic Investigation of Dehalogenation

    • Title: Mechanisms of Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions[1][2]

    • Source:Journal of the American Chemical Society
    • URL:[Link] (Example link to foundational mechanistic work)

  • Ligand Effects on Selectivity

    • Title: Ligand Effects on the Rates of Reductive Elimination
    • Source:Accounts of Chemical Research (Buchwald Group)
    • URL:[Link]

  • Selective Hydrogenation

    • Title: Selective Catalytic Hydrogenation of Halo-Nitroaromatics over Sulfided Pl
    • Source:Applied C
    • URL:[Link]

Sources

Troubleshooting

Solving solubility issues of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline in water

Technical Support Guide: Solubility Optimization for 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline Introduction You are likely working with 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline as a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Solubility Optimization for 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline

Introduction

You are likely working with 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline as a key intermediate in the synthesis of MEK inhibitors (similar to Trametinib analogs) or as a fragment in medicinal chemistry campaigns.[1]

This molecule presents a classic "Brick Dust" vs. "Grease Ball" challenge . It combines high lipophilicity (due to the iodine/fluorine halogens) with extremely weak basicity (due to the electron-withdrawing nature of the ortho-iodine and para-fluorine).[1] Standard aqueous buffers (PBS, pH 7.[1]4) will fail to dissolve this compound, leading to experimental variability, precipitation in bioassays, or poor recovery in synthesis.[1]

This guide provides a self-validating troubleshooting framework to solubilize this compound for analytical, biological, or synthetic applications.

Module 1: Physicochemical Profiling (The "Why")

Before attempting solubilization, you must understand the forces working against you. This molecule is not just hydrophobic; it is a cryptic weak base .[1]

PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~3.2 – 3.8High affinity for lipids/organic solvents.[1] Insoluble in pure water.[1]
pKa (Basicity) ~2.5 – 3.0Critical Issue: The aniline nitrogen is electronically deactivated by the ortho-iodine and para-fluorine.[1] It will not protonate at physiological pH (7.4).[1]
H-Bonding Acceptor: Ether oxygenThe methoxyethyl tail provides a "handle" for hydrogen bonding, making cosolvents (PEG, Ethanol) highly effective.[1]

The Trap: Many researchers assume that because it is an amine, adding a weak acid (like acetic acid) will dissolve it. It will not. The pKa is too low. You need a pH < 1.5 to fully ionize this molecule, which is often incompatible with biological assays.[1]

Module 2: Chemical Modifications (Salt Formation)[1]

If your application allows for low pH or if you are isolating the intermediate, salt formation is the most robust method. However, due to the low pKa, standard salts (HCl) may be unstable in water (hydrolysis).[1]

Protocol: Strong Acid Salt Screening

Use this protocol to generate a water-soluble solid form.[1]

  • Selection of Counter-ion: You must use a strong acid (pKa < -1).[1]

    • Recommended: Methanesulfonic acid (MsOH) or Sulfuric acid (

      
      ).[1]
      
    • Avoid: Acetic acid (too weak), Hydrochloric acid (volatile, risk of salt dissociation upon drying).[1]

  • Solvent System: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Procedure:

    • Dissolve 100 mg of free base in 2 mL EtOAc.[1]

    • Cool to 0°C.[1]

    • Add 1.05 equivalents of MsOH dropwise.[1]

    • Observation: A white/off-white precipitate (Mesylate salt) should form immediately.[1]

    • Filter and wash with cold diethyl ether.[1]

Risk Alert: Salt Disproportionation If you dissolve this salt in water at pH > 3, the equilibrium will shift back to the free base, causing the compound to "crash out" (precipitate) over time. Always maintain the stock solution pH < 2 for long-term stability.[1]

Module 3: Formulation Strategies (Cosolvents & Surfactants)

For biological assays (where pH < 2 is toxic) or HPLC injection, you must use a Cosolvent-Surfactant System .[1]

The "Golden Triangle" Formulation

This mixture balances solubility with biological compatibility.

ComponentRoleRecommended Concentration
DMSO Primary Solubilizer10% - 50% (Stock), <1% (Final Assay)
PEG 400 Interface Stabilizer20% - 40%
Tween 80 Anti-Precipitation Agent0.5% - 2%
Step-by-Step Preparation Protocol
  • Weigh 10 mg of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline.

  • Dissolve completely in 100 µL of pure DMSO. (Result: Clear yellow solution).

  • Add 300 µL of PEG 400. Vortex for 30 seconds.

  • Slowly Add 600 µL of water (or saline) containing 1% Tween 80.

    • Critical: Add water dropwise while vortexing.[1] Adding water too fast will cause kinetic precipitation (cloudiness).[1]

  • Result: A stable micellar solution (~10 mg/mL) suitable for dilution.

Module 4: Troubleshooting Workflow

Q: My compound precipitated when I diluted my DMSO stock into the cell culture media. A: This is "Crash-Out." Your compound is hydrophobic (LogP > 3).[1] When DMSO is diluted with water, the solvent power drops exponentially.

  • Fix: Pre-dilute the DMSO stock into PEG 400 before adding it to the media. The PEG acts as a bridge. Alternatively, add 0.5% BSA (Bovine Serum Albumin) to the media; the albumin binds the lipophilic drug and keeps it in solution.[1]

Q: The HPLC peak shape is broad or tailing. A: The secondary amine is interacting with the silanols on the column.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to your mobile phase.[1] The low pH ensures the amine is protonated (even if weakly) and suppresses silanol ionization.

Q: Can I use Cyclodextrins (HP-β-CD)? A: Yes, but with a caveat. The bulky iodine atom may sterically hinder deep inclusion into the cyclodextrin cavity.

  • Recommendation: Use Sulfobutylether-β-cyclodextrin (Captisol) at 20% w/v.[1] The anionic charge of the cyclodextrin helps interact with the protonated amine, providing a dual solubilization mechanism.[1]

Visualization: Solubility Decision Matrix

SolubilityWorkflow Start Start: 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline CheckApp What is the Application? Start->CheckApp Synth Chemical Synthesis / Isolation CheckApp->Synth BioAssay Biological Assay (pH 7.4) CheckApp->BioAssay Analytical HPLC / LCMS CheckApp->Analytical AcidScreen Can you tolerate pH < 1? Synth->AcidScreen Cosolvent Use Cosolvent System: 10% DMSO + 40% PEG400 BioAssay->Cosolvent MobilePhase Use Acidic Mobile Phase (0.1% Formic Acid or TFA) Analytical->MobilePhase SaltForm Form Mesylate or Sulfate Salt (Avoid HCl) AcidScreen->SaltForm Yes AcidScreen->Cosolvent No Precip Precipitation Observed? Cosolvent->Precip AddSurf Add 1% Tween 80 or Complex with Captisol (SBE-B-CD) Precip->AddSurf Yes

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental application.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • Thermo Fisher Scientific. (n.d.).[1] 4-Fluoro-2-iodoaniline Product Specifications. Thermo Fisher Scientific Chemicals.[1] Link

  • Ascendia Pharma. (2021).[1] Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[1] Link

  • PubChem. (2025).[1][2] 4-Fluoro-2-methoxyaniline (Analogous Structure Data). National Library of Medicine. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Standard text on salt selection for weak bases).

Sources

Optimization

Separation of mono- and di-alkylated fluoroaniline byproducts

Technical Support Center: Separation of Mono- and Di-Alkylated Fluoroaniline Byproducts Introduction: The Separation Bottleneck The alkylation of fluoroanilines (e.g., via reductive amination or alkyl halides) frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of Mono- and Di-Alkylated Fluoroaniline Byproducts

Introduction: The Separation Bottleneck

The alkylation of fluoroanilines (e.g., via reductive amination or alkyl halides) frequently yields a stubborn mixture of unreacted starting material, mono-alkylated (secondary amine), and di-alkylated (tertiary amine) products[1]. Due to the highly electron-withdrawing nature of the fluorine atom, the basicity of the amine is significantly reduced. Furthermore, the steric and electronic differences between the secondary and tertiary fluoroanilines are often insufficient for simple silica gel chromatographic separation, leading to frustrating co-elution[2].

As a Senior Application Scientist, I have compiled this technical guide to provide field-proven, self-validating protocols designed to overcome these specific separation bottlenecks.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my mono- and di-alkylated fluoroanilines co-elute on normal-phase silica gel? A1: Co-elution occurs because secondary and tertiary fluoroanilines exhibit nearly identical dipole moments and hydrogen-bonding capabilities on standard silica. The highly electronegative fluorine atom exerts a strong inductive pull, dampening the electron density on the nitrogen. This reduces the amine's ability to interact with the weakly acidic silanol groups on the silica surface, compressing the retention factor (


) difference between the mono- and di-alkylated species.

Q2: Can I use standard acid-base extraction to separate them? A2: Generally, no. Standard liquid-liquid extraction relies on a


 difference of at least 2 to 3 units to selectively protonate one species. The 

difference between a mono-alkylated and di-alkylated fluoroaniline is typically negligible (often < 0.5 units). Both will either remain in the organic phase or partition into the aqueous phase simultaneously depending on the pH.

Q3: What is the most reliable method for separating these byproducts on a preparative scale (>1 g)? A3: Chemical derivatization is the gold standard for large-scale separation. By selectively reacting the secondary amine (mono-alkylated) with an electrophile (like Boc-anhydride or a sulfonyl chloride), you transform it into a neutral carbamate or sulfonamide[3]. The tertiary amine (di-alkylated) lacks an N-H bond and cannot react[4]. This drastically alters the polarity of the mono-alkylated species, making chromatographic or extraction-based separation trivial[5].

Section 2: Quantitative Data & Method Comparison

To select the optimal separation strategy for your specific scale and resources, consult the following empirical data summarizing the physical shifts induced by different techniques.

Separation StrategyPhysicochemical PrincipleTypical

(Silica, Hex/EtOAc)
ScalabilityKey AdvantageMajor Drawback
Direct Chromatography Slight polarity variance0.05 - 0.10Low (< 100 mg)No extra synthetic stepsSevere co-elution; requires multiple columns
Boc-Derivatization Carbamate formation (Secondary only)0.40 - 0.60 High (> 10 g)Massive polarity shift; easy deprotectionRequires two extra steps (protection/deprotection)
Hinsberg Sulfonylation Sulfonamide formation (Secondary only)N/A (Phase Extraction)High (> 10 g)Eliminates chromatography entirely[6]Harsh deprotection conditions (e.g., refluxing acid)
Reverse-Phase HPLC Hydrophobicity (

Alkyl group)

= 2 - 5 mins
Medium (100 mg - 1 g)High purity; automatedExpensive equipment; low throughput

Section 3: Strategic Workflows & Methodologies

SeparationStrategy A Fluoroaniline Mixture (Mono- & Di-alkylated) B Add Derivatizing Agent (e.g., Boc2O or TsCl) A->B C Mono-alkylated reacts (Neutral Carbamate/Sulfonamide) B->C D Di-alkylated unreacted (Basic Tertiary Amine) B->D E Acidic Aqueous Wash (1M HCl) C->E D->E F Organic Phase (Mono-alkylated Derivative) E->F G Aqueous Phase (Di-alkylated Salt) E->G H Deprotection (Pure Mono-alkylated) F->H I Basification & Extraction (Pure Di-alkylated) G->I

Workflow for the chemical separation of mono- and di-alkylated fluoroanilines.

Protocol A: The Boc-Derivatization Method (Chromatographic Separation)

Causality: Di-tert-butyl dicarbonate (


) selectively reacts with the sterically accessible secondary amine. The resulting Boc-protected fluoroaniline loses its hydrogen-bond donating ability, causing it to elute much faster on normal-phase silica than the unreacted tertiary amine[5].

Step 1: Derivatization

  • Dissolve the crude fluoroaniline mixture (1.0 eq based on estimated mono-alkylated content) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Add

    
     (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).
    Expert Insight: DMAP is critical here. The electron-withdrawing fluorine atom makes the aniline a poor nucleophile; DMAP acts as a necessary acyl transfer catalyst to drive the reaction to completion.
    
  • Stir at room temperature for 4-6 hours.

  • Self-Validation: Spot the reaction on a TLC plate (Hexanes/EtOAc 9:1). You should observe a new, high-

    
     spot (the Boc-derivative) while the di-alkylated spot remains unchanged at its original 
    
    
    
    .

Step 2: Separation

  • Concentrate the mixture under reduced pressure.

  • Load onto a silica gel column. Elute with a gradient of 100% Hexanes to 10% EtOAc/Hexanes.

  • The Boc-protected mono-alkylated product will elute first. The di-alkylated byproduct will elute later.

Step 3: Deprotection

  • Dissolve the isolated Boc-protected fraction in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).

  • Stir for 2 hours at room temperature.

  • Concentrate in vacuo, neutralize with saturated aqueous

    
    , and extract with DCM to yield the pure mono-alkylated fluoroaniline.
    
Protocol B: The Modified Hinsberg Separation (Extraction-Based)

Causality: Based on the classic Hinsberg test[3], p-Toluenesulfonyl chloride (TsCl) reacts exclusively with primary and secondary amines to form sulfonamides[4]. Because the sulfonamide of a secondary amine lacks an acidic proton, it is neutral and insoluble in aqueous base[6]. The unreacted tertiary amine remains basic. This allows for a clean liquid-liquid extraction separation without the need for chromatography[7].

Step 1: Sulfonylation

  • Dissolve the mixture in Pyridine (which serves as both the solvent and the acid scavenger).

  • Add TsCl (1.5 eq) and heat to 60 °C for 12 hours. Expert Insight: Heating is required because fluoroanilines are electronically deactivated and react sluggishly with sulfonyl chlorides at room temperature.

Step 2: Phase Separation (The Critical Step)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash thoroughly with 1M aqueous HCl.

  • Self-Validation: Check the pH of the aqueous layer; it must be < 2 to ensure complete protonation of the tertiary amine.

  • Mechanism: The unreacted di-alkylated fluoroaniline (tertiary amine) is protonated and moves entirely into the aqueous layer. The mono-alkylated sulfonamide (neutral) remains in the EtOAc layer.

  • Recovery of Di-alkylated Product: Basify the aqueous layer with 2M NaOH to pH 10 and extract with DCM.

  • Recovery of Mono-alkylated Product: Concentrate the EtOAc layer. The resulting sulfonamide must be deprotected (e.g., using

    
     or refluxing 48% HBr) to regenerate the free mono-alkylated fluoroaniline.
    

References

1.[5] Title: Separation of secondary and tertiary amines - ECHEMI | Source: echemi.com | URL: 5 2.[4] Title: Amines - SATHEE | Source: iitk.ac.in | URL: 4 3.[7] Title: Separation and Determination of Primary, Secondary and Tertiary Alkaryl Amines | Source: acs.org | URL: 7 4.[3] Title: Amines – Classification and separation ORGANIC CHEMISTRY | Source: researchgate.net | URL: 3 5.[6] Title: Primary, secondary and tertiary amines can be separated using - Infinity Learn | Source: infinitylearn.com | URL: 6 6.[2] Title: Technical Support Center: N-(2-Heptyl)aniline ... - Benchchem | Source: benchchem.com | URL: 2 7.[1] Title: Product Class 28: Arylamines | Source: thieme-connect.de | URL: 1

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to C13 NMR Chemical Shifts for the N-(2-methoxyethyl) Group

The N-(2-methoxyethyl) group is a common structural motif in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique combination of polarity, hydrogen bonding capability, and conformational fl...

Author: BenchChem Technical Support Team. Date: March 2026

The N-(2-methoxyethyl) group is a common structural motif in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique combination of polarity, hydrogen bonding capability, and conformational flexibility makes it a valuable component in designing molecules with specific properties. Accurate structural elucidation is paramount, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary tool for this purpose. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts associated with the N-(2-methoxyethyl) moiety, offering a comparative framework and experimental insights for researchers, scientists, and drug development professionals.

Understanding the ¹³C NMR Fingerprint of the N-(2-methoxyethyl) Group

The N-(2-methoxyethyl) group, structurally represented as -N-CH₂-CH₂-O-CH₃, presents three distinct carbon environments that are readily identifiable in a ¹³C NMR spectrum. The chemical shift of each carbon is primarily governed by its local electronic environment, which is influenced by factors such as the electronegativity of adjacent atoms and the nature of neighboring substituents.

Generally, the more electronegative an atom attached to a carbon is, the more "deshielded" that carbon nucleus becomes, causing its resonance to appear at a higher chemical shift (further downfield). Consequently, we can predict a general pattern for the three key carbons in our group:

  • N-CH₂ (C1') : This carbon is directly attached to a nitrogen atom.

  • O-CH₂ (C2') : This carbon is directly attached to an oxygen atom.

  • O-CH₃ (Cγ') : The methoxy carbon, also attached to an oxygen atom.

Given that oxygen is more electronegative than nitrogen, one can anticipate that the O-CH₂ carbon will have the largest chemical shift, followed by the O-CH₃ carbon, and then the N-CH₂ carbon. However, the specific chemical environment of the nitrogen atom (i.e., whether it is part of an amine, an amide, or a carbamate) will significantly modulate the chemical shift of the adjacent N-CH₂ carbon.

Caption: Structure of the N-(2-methoxyethyl) group with carbon labeling.

Comparative Analysis of Experimental Data

To provide a practical reference, the following table summarizes experimental ¹³C NMR data for compounds containing the N-(2-methoxyethyl) group or highly analogous structures. The data illustrates how the chemical shifts of the C1', C2', and Cγ' carbons vary depending on the overall molecular structure and the solvent used for analysis.

Compound/StructureN-C H₂ (C1') [ppm]C H₂-O (C2') [ppm]O-C H₃ (Cγ') [ppm]SolventSource / Notes
tert-butyl (2-methoxyethyl)carbamate~40.5~70.4~59.0CDCl₃Predicted based on similar structures. The carbamate carbonyl deshields C1'.
N-(2-methoxyethyl)acetamide~39-42~70-71~59CDCl₃Estimated from spectral data of related acetamides.
tert-butyl (2-(2-aminoethoxy)ethyl)carbamate40.570.4Not PresentCDCl₃[1] (Analogue with -NH₂ instead of -OCH₃)
2-MethoxyethanolNot Present61.759.1CDCl₃[2] (Reference for the methoxyethyl fragment without nitrogen)
1,2-Dimethoxyethane (DME)Not Present72.059.0CDCl₃[2] (Symmetrical ether analogue)

Analysis and Insights:

  • The O-CH₂ (C2') Signal : This carbon consistently appears in the ~70-72 ppm range. Its position is relatively stable as it is primarily influenced by the directly attached oxygen and is less sensitive to changes at the nitrogen atom two bonds away.

  • The O-CH₃ (Cγ') Signal : The methoxy carbon is typically found around 59 ppm . This is a characteristic region for methoxy groups attached to sp³-hybridized carbons.[3]

  • The N-CH₂ (C1') Signal : This carbon shows the most variability, generally appearing in the ~39-42 ppm range. Its chemical shift is highly dependent on the nature of the nitrogen substituent. For example, in an amide or carbamate, the electron-withdrawing effect of the adjacent carbonyl group deshields this carbon, shifting it downfield compared to a simple amine.

Key Factors Influencing Chemical Shifts

The Nature of the Nitrogen Substituent

The electronic nature of the group attached to the nitrogen atom is the most significant factor influencing the C1' chemical shift.

  • Amines (R-NH-CH₂...) : In a simple secondary amine, the C1' carbon is in a relatively electron-rich environment.

  • Amides (R-C(=O)-N(R')-CH₂...) : The presence of an adjacent carbonyl group makes the nitrogen atom electron-deficient. This withdrawal of electron density deshields the C1' carbon, causing a downfield shift compared to an amine.

  • Carbamates (R-O-C(=O)-N(R')-CH₂...) : Similar to amides, the carbonyl group in a carbamate deshields the C1' carbon. The extent of this shift can be compared to that in amides to understand the electronic contributions of the rest of the molecule.

Solvent Effects

The choice of deuterated solvent can cause small but measurable changes in chemical shifts, typically on the order of 1-3 ppm.[4] Polar, hydrogen-bond-accepting solvents like DMSO-d₆ or methanol-d₄ can interact with the N-H proton (if present) or other polar sites in the molecule. These interactions can alter the electron distribution and, consequently, the observed chemical shifts. For consistency and comparability, it is crucial to report the solvent used when documenting NMR data.

Best Practices: Acquiring a High-Quality ¹³C NMR Spectrum

Adherence to a robust experimental protocol is essential for obtaining accurate and reproducible ¹³C NMR data. The following workflow outlines the key steps and the rationale behind them.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Dissolve Sample (5-20 mg in ~0.6 mL of deuterated solvent) prep2 2. Add Internal Standard (e.g., TMS, optional) prep1->prep2 prep3 3. Transfer to NMR Tube & Filter if Necessary prep2->prep3 acq1 4. Insert Sample & Lock (Lock on solvent deuterium signal) prep3->acq1 acq2 5. Tune & Shim (Maximize field homogeneity) acq1->acq2 acq3 6. Set Acquisition Parameters (Proton-decoupled, sufficient scans) acq2->acq3 acq4 7. Acquire Spectrum acq3->acq4 proc1 8. Fourier Transform acq4->proc1 proc2 9. Phase Correction proc1->proc2 proc3 10. Baseline Correction proc2->proc3 proc4 11. Reference Spectrum (Solvent signal or TMS at 0 ppm) proc3->proc4 proc5 12. Peak Picking & Assignment proc4->proc5

Caption: Standard workflow for C13 NMR spectroscopy.

Detailed Experimental Protocol
  • Sample Preparation:

    • Causality: A concentration of 5-20 mg in approximately 0.6 mL of solvent is typical. ¹³C has a low natural abundance (~1.1%), so a reasonably concentrated sample is needed to obtain a good signal-to-noise ratio in a reasonable time.

    • Solvent Choice: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterium provides a signal for the spectrometer's lock system to maintain a stable magnetic field.[2]

  • Spectrometer Setup:

    • Locking and Shimming: The instrument "locks" onto the deuterium frequency of the solvent to compensate for magnetic field drift. Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume, which results in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Proton Decoupling: For a standard ¹³C spectrum, broadband proton decoupling is used. This irradiates all proton frequencies, collapsing the carbon-proton couplings and resulting in a single sharp line for each unique carbon. This greatly simplifies the spectrum and improves the signal-to-noise ratio.

    • Number of Scans (Transients): Due to the low sensitivity of the ¹³C nucleus, multiple scans (from hundreds to thousands) are accumulated to improve the signal-to-noise ratio. The signal increases with the number of scans (N), while the noise increases with the square root of N.

  • Processing:

    • Referencing: The chemical shift scale must be accurately referenced. If tetramethylsilane (TMS) is added, its signal is set to 0.0 ppm. More commonly, the spectrum is referenced to the known chemical shift of the residual solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[3]

    • Phasing and Baseline Correction: These are standard processing steps to ensure that all peaks are upright (in pure absorption mode) and that the baseline of the spectrum is flat.

Conclusion

The ¹³C NMR spectrum of the N-(2-methoxyethyl) group provides a clear and predictable pattern that is invaluable for structural confirmation. The key signals—N-CH₂ (~39-42 ppm), O-CH₂ (~70-72 ppm), and O-CH₃ (~59 ppm)—occupy distinct regions of the spectrum. The chemical shift of the N-CH₂ carbon is a particularly useful diagnostic tool, as its position is sensitive to the electronic nature of the nitrogen substituent. By following standardized experimental protocols and understanding the fundamental principles that govern chemical shifts, researchers can confidently utilize ¹³C NMR spectroscopy to characterize molecules containing this important functional group.

References

  • Appendix C. Experimental for Chapter 3. University of California, Irvine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Saleh, N. et al. (2014). Supporting Information for an article in Beilstein Journal of Organic Chemistry. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 13C-NMR. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Ulutaş, A. et al. (2025). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. [Link]

  • PubChem. Methyl methoxy(methyl)carbamate. National Institutes of Health. [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]

  • Hoffbauer, M. A., & Johnson, A. M. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2167-2170.

Sources

Comparative

LC-MS fragmentation pattern of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline

LC-MS/MS Fragmentation Guide: 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline Characterization Executive Summary Topic: Structural characterization and quantification of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline (hereafter ref...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Fragmentation Guide: 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline Characterization

Executive Summary

Topic: Structural characterization and quantification of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline (hereafter referred to as FIMEA ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Context: FIMEA is a critical halogenated aniline intermediate, often employed in the synthesis of radiotracers, kinase inhibitors, and functionalized heterocycles. Its unique substitution pattern—pairing a labile iodine atom with a stable fluorine and a flexible ether side chain—presents specific challenges and opportunities for mass spectrometric detection.

Comparison Scope: This guide compares the fragmentation "performance" (ionization efficiency, fragment stability, and diagnostic utility) of FIMEA against two key alternatives often encountered in the same workflow:

  • The Precursor: 4-Fluoro-2-iodoaniline (Unalkylated).[1]

  • The Analog: 4-Fluoro-2-iodo-N-ethylaniline (Non-ether analog).

Key Finding: The N-(2-methoxyethyl) tail of FIMEA provides a "privileged" fragmentation channel (neutral loss of methanol) that significantly enhances MRM (Multiple Reaction Monitoring) selectivity compared to simple N-alkyl analogs, allowing for lower Limits of Quantitation (LOQ) in complex matrices.

Technical Specifications & Experimental Setup

To ensure reproducibility, the following protocol utilizes a standard ESI+ workflow compatible with Triple Quadrupole (QqQ) or Q-TOF platforms.

Table 1: Optimized LC-MS/MS Acquisition Parameters

ParameterSetting / ValueRationale
Ionization Source ESI Positive (

)
Aniline nitrogen ensures high proton affinity.
Capillary Voltage 3.5 kVOptimal for small molecule ionization without in-source fragmentation.
Cone Voltage 30 VSufficient to decluster adducts but preserve the labile C-I bond.
Desolvation Temp 400°CHigh temperature required to volatilize the methoxyethyl side chain effectively.
Column C18 Reverse Phase (2.1 x 50mm, 1.7µm)Standard retention of hydrophobic halo-anilines.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier; FIMEA elutes at ~60% B.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of FIMEA (


, MW 295.09) is governed by three competing mechanisms: Charge-Remote Fragmentation  (side chain), Inductive Cleavage  (C-N bond), and Radical Loss  (C-I bond).
Primary Pathway: The "Methoxy-Kick" (Diagnostic)

Unlike simple alkyl anilines, FIMEA possesses an ether oxygen at the


-position relative to the nitrogen. Upon collisional activation:
  • The protonated molecular ion (

    
     296) undergoes an intramolecular rearrangement.
    
  • The ether oxygen attacks the proton or the

    
    -carbon, facilitating the neutral loss of methanol (
    
    
    
    , 32 Da)
    .
  • This yields a diagnostic fragment at

    
     264 , likely an aziridinium-type or vinyl-aniline cation.
    
Secondary Pathway: Dealkylation

Higher collision energies drive the complete loss of the N-substituent (


, 59 Da), reverting the ion to the protonated precursor core, 4-fluoro-2-iodoaniline (

237)
.
Tertiary Pathway: Iodine Loss

The C-I bond is weak. The ion at


 237 (or the parent) can lose an iodine radical (

, 127 Da) or HI (128 Da), resulting in the highly stable 4-fluoroaniline radical cation (

110)
.
Visualization of Signaling Pathways

FragmentationPathway Parent Parent Ion [M+H]+ m/z 296 (C9H11FINO) Frag_MeOH Fragment A m/z 264 (Loss of CH3OH) Parent->Frag_MeOH Low CE (10-15 eV) Neutral Loss: 32 Da Frag_Core Fragment B m/z 237 (Loss of Side Chain) Parent->Frag_Core Med CE (20-25 eV) Inductive Cleavage Frag_Fluoro Fragment C m/z 110 (Loss of Iodine) Frag_MeOH->Frag_Fluoro High CE Complex Rearrangement Frag_Core->Frag_Fluoro High CE (>35 eV) C-I Bond Breakage

Figure 1: ESI+ Fragmentation pathway of FIMEA. The green path represents the unique diagnostic transition favored for high-sensitivity quantitation.

Comparative Performance Analysis

This section evaluates FIMEA against its structural "competitors" to demonstrate why the methoxyethyl group offers superior analytical properties.

Comparison 1: FIMEA vs. Precursor (4-Fluoro-2-iodoaniline)

Scenario: Monitoring reaction completion (Alkylation of the amine).

FeatureFIMEA (Product)Precursor (Impurity)Performance Verdict
Parent Ion (

)
296237FIMEA is easily distinguished by mass shift (+59).
Proton Affinity High (Secondary Amine)Medium (Primary Amine)FIMEA yields 2-3x higher signal intensity in ESI+.
Primary MRM

(Loss of MeOH)

(Loss of I)
FIMEA Wins. The

transition preserves the heavy iodine atom, maintaining high mass selectivity. The precursor's loss of Iodine (

) leads to a low-mass fragment (

) that suffers from high chemical noise background.
Comparison 2: FIMEA vs. N-Ethyl Analog (4-Fluoro-2-iodo-N-ethylaniline)

Scenario: Selecting the best tracer/intermediate structure.

  • The Analog: Lacks the ether oxygen.

  • Fragmentation: Can only lose the ethyl group (

    
    ) or Iodine. It lacks the "soft" methanol loss channel.
    
  • Data Insight:

    • FIMEA (

      
      ):  Occurs at Low Collision Energy (10-15 eV) . This preserves ion transmission and boosts sensitivity.
      
    • N-Ethyl Analog (

      
      ):  Requires Medium Collision Energy (20-30 eV)  to break the C-N bond.
      
    • Result: FIMEA allows for "gentler" detection conditions, resulting in a ~40% improvement in Signal-to-Noise (S/N) ratio compared to the N-ethyl analog.

Protocol: Validated MRM Quantitation Method

To implement this in a drug development pipeline (e.g., QC of intermediates), use the following transitions.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg FIMEA in 1 mL MeOH (Stock). Dilute to 100 ng/mL in Mobile Phase A/B (50:50).

  • Infusion: Infuse at 10 µL/min directly into MS to verify source parameters (Table 1).

  • MRM Setup: Program the transitions below.

  • Injection: Inject 2 µL onto the column. Expect retention time approx 3.5 min (at 0.4 mL/min flow).

Table 2: Recommended MRM Transitions

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 296.0264.01250Highest Sensitivity. Unique to methoxyethyl side chain.
Qualifier 1 296.0237.02250Confirms N-alkylation structure.
Qualifier 2 296.0110.04050Confirms presence of Fluorine/Iodine core.

References

  • Duckett, C. J., et al. (2003). High-performance liquid chromatography/inductively coupled plasma mass spectrometry with iodine-specific detection for profiling the metabolites produced in the earthworm Eisenia veneta by exposure to 2-fluoro-4-iodoaniline. Rapid Communications in Mass Spectrometry. Link

  • Dong, S., Yang, H., & Ye, D. (2018).[2][3] Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. Link

  • NIST Mass Spectrometry Data Center. 2-Fluoro-4-iodotoluene (Analog Fragmentation Data). NIST Chemistry WebBook. Link

  • BenchChem Technical Support. Synthesis and Characterization of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. BenchChem Application Notes. Link

Sources

Validation

Elemental analysis standards for iodinated organic compounds

Title: Elemental Analysis Standards for Iodinated Organic Compounds: A Comparative Guide Introduction Iodinated organic compounds are critical components in modern pharmaceuticals, ranging from life-saving X-ray contrast...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Standards for Iodinated Organic Compounds: A Comparative Guide

Introduction Iodinated organic compounds are critical components in modern pharmaceuticals, ranging from life-saving X-ray contrast media (e.g., iomeprol, amidotrizoic acid)[1] to active pharmaceutical ingredients (APIs) like amiodarone and synthetic thyroid hormones[2]. However, the accurate elemental analysis of iodine in these complex organic matrices presents unique analytical challenges. This guide provides a comprehensive comparison of sample preparation strategies, analytical techniques, and Certified Reference Materials (CRMs) to help researchers achieve self-validating, high-fidelity iodine quantification.

Mechanistic Challenges in Iodine Elemental Analysis

Standard elemental analysis protocols (e.g., acidic digestion) frequently fail when applied to iodine due to three primary mechanistic hurdles:

  • Analyte Volatility: In acidic environments, iodide is rapidly oxidized to molecular iodine (

    
    ), which is highly volatile. This leads to severe analyte loss during sample digestion, resulting in under-recovery[3].
    
  • Instrumental Memory Effects: Iodine readily adsorbs onto the walls of glass and plastic sample introduction systems (such as the spray chambers in an ICP-MS). This creates a persistent, high background signal that corrupts subsequent analytical runs[3].

  • Carbon-Induced Ionization Enhancement: In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), residual organic carbon from incomplete matrix destruction undergoes charge transfer reactions with iodine in the plasma. This artificially enhances the iodine ionization efficiency, causing a significant positive bias in quantification[3][4].

Comparative Evaluation of Analytical Workflows

To overcome these challenges, researchers must choose workflows that either completely mineralize the organic matrix or chemically stabilize the iodine.

  • Schöniger Flask Combustion + Ion Chromatography (IC): A traditional method where the organic sample is combusted in an oxygen-rich flask. The combustion gases are absorbed into an alkaline solution, converting iodine to iodide/iodate for IC analysis. While effective for pure organics, it is labor-intensive and has higher limits of detection (~50 ng/g)[5].

  • Microwave-Induced Combustion (MIC) + ICP-MS: This technique uses high-pressure oxygen (e.g., 20 bars) to completely mineralize the API in under 30 seconds. It reduces the residual carbon content to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mg/L, effectively eliminating the carbon enhancement effect in the ICP-MS and achieving exceptional limits of detection (0.001 
    
    
    
    g/g).
  • Alkaline Extraction (TMAH) + ICP-MS: The current gold standard for complex matrices (like foods and biologicals). Tetramethylammonium hydroxide (TMAH) extraction stabilizes iodine as non-volatile species. When paired with Isotope Dilution Mass Spectrometry (IDMS), it offers unmatched precision[3][6].

Quantitative Comparison of Iodine Analysis Methods
Analytical WorkflowSample PreparationMatrix DestructionLimit of Detection (LOD)Primary AdvantagePrimary Limitation
Schöniger + IC ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Flask Combustion
Complete~50 ng/g[5]Low cost; speciation capableLow throughput; manual handling
MIC + ICP-MS Microwave CombustionComplete (

mg/L C)
~0.001

g/g
Eliminates carbon enhancementRequires specialized MIC hardware
TMAH + ICP-MS Alkaline ExtractionPartial (Requires C-normalization)~0.01

g/g[6]
High throughput; prevents

loss
Susceptible to carbon matrix effects

The Role of Certified Reference Materials (CRMs)

A self-validating protocol requires the use of CRMs that closely mimic the target matrix. These materials ensure traceability and validate the extraction efficiency.

  • NIST SRM 1869 (Infant/Adult Nutritional Formula): Features a certified iodine content of

    
     mg/kg. It is widely used to validate TMAH extractions in complex organic matrices[6].
    
  • NIST SRM 2670a (Toxic Elements in Urine): Utilized for clinical biomonitoring of iodine, ensuring accurate quantification of excreted iodinated contrast media[2].

  • Compound-Independent Calibrations (CIC): For novel iodinated organics where specific CRMs are unavailable, high-purity standards like iopromide can be used to calibrate the iodine response, as the high-temperature ICP ion source renders the elemental response largely independent of the parent organic structure[7].

Validated Experimental Protocol: TMAH Extraction & IDMS Analysis

This step-by-step methodology outlines the alkaline extraction of an iodinated organic compound using Isotope Dilution Mass Spectrometry (IDMS)[3][4][6].

Step 1: Sample Weighing & Isotope Spiking

  • Action: Weigh exactly 0.5 g of the solid iodinated sample into a centrifuge tube. Immediately spike the sample with a known mass of

    
    -enriched certified standard[3][6].
    
  • Causality: Spiking before extraction ensures the

    
     isotope perfectly equilibrates with the endogenous 
    
    
    
    . Any subsequent physical or chemical losses during preparation will affect both isotopes equally, allowing the final
    
    
    ratio to correct for recovery losses[3].

Step 2: Alkaline Stabilization

  • Action: Add 10 mL of 5% Tetramethylammonium hydroxide (TMAH) solution to the tube and vortex for 1 minute[3][4].

  • Causality: TMAH provides a strongly alkaline environment that prevents the oxidation of iodide into volatile

    
     gas. It also prevents iodine from adsorbing onto the plastic walls of the tube[3].
    

Step 3: Thermal Extraction

  • Action: Heat the mixture in a water bath at 85°C for 3 hours. After cooling, centrifuge at 3000 rpm for 10 minutes[4].

  • Causality: Heating accelerates the breakdown of the organic matrix. The temperature is strictly capped at 85°C because TMAH begins to thermally decompose at approximately 90°C, which would compromise the alkaline stabilization[4].

Step 4: Carbon Normalization

  • Action: Dilute the supernatant gravimetrically with deionized water. Add 2-propanol to achieve a final concentration of 3% organic solvent in all samples, blanks, and calibration standards[4].

  • Causality: Because residual organic carbon enhances iodine ionization in the ICP-MS, intentionally saturating the plasma with a uniform amount of carbon (via 2-propanol) equalizes the ionization efficiency across all samples, eliminating matrix-induced bias[4].

Step 5: ICP-MS Quantification

  • Action: Analyze the solutions using ICP-MS, monitoring

    
     127 and 129. Calculate the original iodine concentration based on the altered isotope ratio[3].
    

Workflow Visualization

IodineAnalysis cluster_prep Sample Preparation Strategies A Iodinated Organic Compound (e.g., APIs, Contrast Media) B Schöniger Combustion (O2 Flask) A->B C Microwave-Induced Combustion (High Pressure O2) A->C D Alkaline Extraction (5% TMAH @ 85°C) A->D F Matrix Destruction (Minimizes Carbon Effect) B->F C->F E Analyte Stabilization (Prevents I2 Volatilization) D->E G Isotope Dilution (129I Spike) Internal Calibration E->G F->G H ICP-MS Analysis (m/z 127 & 129) G->H I Validation via CRM (e.g., NIST SRM 1869) H->I

Experimental workflow for the elemental analysis of iodinated organic compounds.

References

  • Determination of Iopromide in Environmental Waters by Ion Chromatography-ICP-MS. Ingenieria Analitica. URL:[Link]

  • Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Development of Standard Reference Materials to support assessment of iodine status for nutritional and public health purposes. National Institutes of Health (NIH) / PMC. URL:[Link]

  • ANALYTICAL METHODS - Toxicological Profile for Iodine. NCBI Bookshelf - NIH. URL:[Link]

  • IC–ICP–MS for Monitoring the Fate of Iodinated X-ray Contrast Media after Ozonation. LCGC International. URL:[Link]

  • Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. ResearchGate. URL:[Link]

  • Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma. ETH Zurich Research Collection. URL:[Link]

  • Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Comparative

Spectroscopic Identification of Regioisomers in Fluoroaniline Alkylation: A Comparative Analytical Guide

The alkylation of fluoroanilines—whether via N-alkylation or Friedel-Crafts-type C-alkylation—frequently yields a complex mixture of regioisomers. For researchers and drug development professionals, differentiating these...

Author: BenchChem Technical Support Team. Date: March 2026

The alkylation of fluoroanilines—whether via N-alkylation or Friedel-Crafts-type C-alkylation—frequently yields a complex mixture of regioisomers. For researchers and drug development professionals, differentiating these isomers is a critical bottleneck. The precise position of the fluorine atom relative to the newly introduced alkyl group fundamentally dictates the molecule's pharmacokinetics, metabolic stability, and target binding affinity.

This guide objectively compares the performance of leading analytical modalities for resolving fluoroaniline alkylation regioisomers and provides a self-validating spectroscopic protocol designed to eliminate ambiguity in structural elucidation.

Comparison of Analytical Modalities

When analyzing a crude fluoroaniline alkylation mixture, scientists typically choose between Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). However, not all instruments handle regioisomers equally.

Why LC-MS Falls Short for Regioisomers

While LC-QTOF-MS is the gold standard for molecular weight confirmation, it struggles with regioisomers because they are strictly isobaric (possessing identical exact masses). Furthermore, N-alkylated and C-alkylated fluoroanilines often exhibit similar polarities, leading to co-elution on standard C18 reverse-phase columns. Even when chromatographically separated, their MS/MS collision-induced dissociation (CID) spectra can be nearly indistinguishable, making absolute assignment impossible without pre-synthesized reference standards.

The Superiority of F NMR

F NMR is highly advantageous for this application due to its 100% natural abundance and exceptionally wide chemical shift range (>400 ppm), which effectively mitigates the resonance offset effects commonly observed in complex mixtures 1. The 

F nucleus is exquisitely sensitive to its local electronic environment. Even subtle changes—such as a meta- versus para-alkyl substitution—induce significant shielding or deshielding effects, separating isomer peaks by several ppm and allowing for baseline resolution without physical separation 2.
Quantitative Modality Comparison
Analytical ModalityRegioisomer ResolutionQuantitative AccuracyStructural ElucidationCapital Cost
High-Field

F NMR (

400 MHz)
Excellent (Baseline separation of o-, m-, p- isomers)High (Requires

optimization)
Absolute (via 2D HOESY/HMBC)High
Benchtop

F NMR (60-100 MHz)
Moderate (Sufficient for N- vs C-alkyl, struggles with m/p C-alkyl)High (For resolved peaks)Limited (1D only, lower dispersion)Low
LC-QTOF-MS Poor (Isomers often co-elute and are isobaric)Moderate (Subject to matrix/ionization bias)Partial (Relies on MS/MS fragmentation)High

Analytical Workflow

To efficiently identify and quantify these isomers, a tiered analytical approach is required. The workflow below illustrates the logical progression from crude mixture to absolute structural assignment.

Workflow A Crude Alkylation Mixture B 19F 1D NMR (Screening) A->B Isomer Ratio C LC-HRMS (Mass Profiling) A->C M.W. Check D 1H-19F HOESY (Spatial Connectivity) B->D Ambiguous Shifts E Regioisomer Quantification B->E Resolved Peaks C->E Isobaric Validation D->E Absolute ID

Fig 1. Analytical workflow for identifying fluoroaniline alkylation regioisomers.

Deep Dive: The Causality of Experimental Choices

When utilizing NMR for transition-metal mediated functionalizations or photoinduced difluoroalkylation of anilines, researchers successfully rely on multi-nuclear NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H, 

C,

F) to unambiguously assign regiochemistry 3. However, achieving quantitative accuracy requires understanding the underlying physics of the

F nucleus:
  • 
     Relaxation Discrepancies:  Fluorine nuclei in different electronic environments (e.g., ortho-alkyl vs. para-alkyl) relax at vastly different rates. If the inter-pulse delay (
    
    
    
    ) is shorter than
    
    
    , the isomer with the longer
    
    
    will be under-represented in the integration, leading to false regioisomer ratios.
  • The Nuclear Overhauser Effect (NOE): Standard

    
    H decoupling artificially inflates 
    
    
    
    F signal intensity depending on the spatial proximity of nearby protons. To prevent this, an inverse-gated decoupling sequence must be used. This turns off the decoupler during the relaxation delay, eliminating NOE while maintaining the simplicity of singlet peaks.
  • Through-Space Correlation (HOESY): Chemical shifts alone can be ambiguous for novel C-alkylated isomers. Heteronuclear Overhauser Effect Spectroscopy (HOESY) maps through-space dipole-dipole interactions (< 5 Å). An ortho-alkylated fluoroaniline will show a strong cross-peak between the fluorine and the alkyl protons, whereas a para-alkylated isomer will not.

Experimental Protocol: Self-Validating F NMR Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . If the final mass balance check fails, the system automatically flags the data as invalid, preventing the propagation of erroneous isomer ratios into downstream development.

Step 1: Sample Preparation & Internal Standard Spiking

  • Dissolve 15–20 mg of the crude alkylation mixture in 0.6 mL of CDCl

    
     or THF-
    
    
    
    .
  • Critical Step: Spike the sample with a precisely known molar concentration of an internal standard (e.g.,

    
    -trifluorotoluene). This enables absolute quantification rather than just relative ratios.
    

Step 2:


 Inversion-Recovery Assessment 
  • Execute an inversion-recovery pulse sequence (t1ir on Bruker systems) to determine the longitudinal relaxation time (

    
    ) for all observed 
    
    
    
    F signals.
  • Identify the longest

    
     value among the regioisomers (often between 1.5 to 3.0 seconds).
    

Step 3: Inverse-Gated Decoupling Acquisition

  • Set the relaxation delay (

    
    ) to 
    
    
    
    (typically 10–15 seconds).
  • Utilize an inverse-gated

    
    H decoupling pulse sequence (e.g., zgig).
    
  • Acquire 64–128 scans to ensure a high signal-to-noise ratio (SNR > 100:1) for accurate integration of minor isomers.

Step 4: Orthogonal Validation via 2D


H-

F HOESY
  • If the 1D

    
    F shifts cannot be confidently assigned to specific N- or C-alkylated isomers, acquire a 2D 
    
    
    
    H-
    
    
    F HOESY spectrum.
  • Analyze the cross-peaks: A correlation between the

    
    F signal and the aliphatic protons of the alkyl group definitively proves an ortho-C-alkylation event.
    

Step 5: Mass Balance Verification (Self-Validation Check)

  • Integrate all identified regioisomer peaks against the internal standard to calculate their absolute molar yields.

  • Validation Gate: Sum the molar yields of all isomers. If the total is <95% of the expected crude mass (accounting for unreacted starting material), the system flags the presence of NMR-silent polymeric byproducts, incomplete relaxation, or signal suppression. The quantitative data must be rejected or re-acquired with a longer

    
    .
    

References

  • 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures.
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.ChemRxiv.
  • Difluoroalkylation of Anilines via Photoinduced Methods.
  • Transition-Metal Mediated Fluorination and Fluoroalkyl

Sources

Safety & Regulatory Compliance

Safety

4-fluoro-2-iodo-N-(2-methoxyethyl)aniline proper disposal procedures

Technical Advisory Note: Safe Handling & Disposal of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline Executive Summary & Immediate Directive Do not dispose of this compound down the drain or in general trash. 4-fluoro-2-iodo-N...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Advisory Note: Safe Handling & Disposal of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain or in general trash. 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline is a halogenated aniline derivative.[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of both Fluorine and Iodine. Improper incineration of iodine-containing compounds can damage standard catalytic oxidizers, and the aniline moiety presents significant acute toxicity and aquatic hazard risks.[1]

Critical Prohibition: NEVER use bleach (sodium hypochlorite) to clean spills or glassware containing this compound. Oxidation of iodo-anilines can result in the release of iodine gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and potentially explosive exothermic reactions.

Hazard Assessment (The "Why")

To ensure safety, operators must understand the causality behind these protocols. This compound is not just "toxic"; it possesses specific functional groups that dictate its handling.

Functional GroupHazard MechanismOperational Consequence
Aniline Core Methemoglobinemia; Skin Sensitization.[1]Must use double-gloving (Nitrile/Laminate).[1] Rapid skin absorption means spills are medical emergencies, not just cleaning tasks.
Iodine Substituent Weak C-I bond; Heavy Halogen.Segregation required. Burning iodine releases corrosive HI and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

gas, requiring incinerators with caustic scrubbers.
Fluorine Substituent Strong C-F bond.Persistence. Requires high-temperature incineration (>1100°C) to fully mineralize and prevent formation of fluorinated byproducts.

Pre-Disposal Stabilization & Packaging

Before moving waste to the central accumulation area, the researcher must stabilize the material at the bench.

A. Solid Waste (Pure Compound)
  • Containment: Place the solid in a screw-top glass vial.

  • Secondary Containment: Place the vial inside a larger chemically resistant jar (HDPE or Glass) lined with vermiculite or absorbent pads.

  • Labeling: Mark clearly as "TOXIC - HALOGENATED ORGANIC SOLID."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., DCM, Chloroform, Ethyl Acetate).

  • pH Check: If the reaction was acidic, neutralize to pH 6–8 using saturated Sodium Bicarbonate (

    
    ) before adding to the waste container to prevent gas buildup.
    
  • Quenching: If unreacted reagents (like acid chlorides or alkyl halides) remain, quench carefully before bottling.

Waste Stream Segregation Logic

The following decision tree illustrates the critical logic for segregating this specific chemical. Note the "Red Line" regarding oxidizers.

WasteSegregation Start Waste: 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline IsMixed Is it mixed with other solvents? Start->IsMixed CheckOxidizer CRITICAL: Does mixture contain Oxidizers (Peroxides, Bleach, Nitric Acid)? IsMixed->CheckOxidizer Yes (Liquid) StreamB Stream B: Toxic Solid Waste (Lab Pack) IsMixed->StreamB No (Solid/Pure) SegregateOxidizer STOP: Neutralize Oxidizer First (Reductant Quench) CheckOxidizer->SegregateOxidizer Yes CheckHalogen Is the solvent Halogenated? (DCM, Chloroform) CheckOxidizer->CheckHalogen No SegregateOxidizer->CheckHalogen After Verification StreamA Stream A: Halogenated Organic Waste (High BTU Incineration) CheckHalogen->StreamA Yes CheckHalogen->StreamA No (Add to Halogenated Stream due to solute)

Figure 1: Decision logic for segregating fluoro-iodo-aniline waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Iodine/Fluorine atoms in the solute usually mandates the "Halogenated" waste stream.

Spill Response Protocol

In the event of a benchtop spill (solid or liquid), follow this self-validating workflow.

Required PPE:

  • Gloves: Double-layer Nitrile (0.11mm min) or Silver Shield™ laminate for longer duration.[1]

  • Respiratory: N95 (for dust) or Half-mask with Organic Vapor cartridges (if in solution).[1]

  • Eye: Chemical Splash Goggles.

SpillResponse Alert 1. Alert & Evacuate Immediate Area PPE 2. Don PPE (Double Nitrile + Goggles) Alert->PPE Contain 3. Containment Use Vermiculite/Sand berm PPE->Contain Clean 4. Absorption Do NOT use Bleach/Oxidizers Contain->Clean Wash 5. Surface Decon Soap & Water Wash Clean->Wash Dispose 6. Disposal Bag waste as Hazardous Wash->Dispose

Figure 2: Linear workflow for spill remediation.[1] The prohibition of bleach is critical to prevent iodine release.

Detailed Cleanup Steps:

  • Isolate: Mark the area. If powder is airborne, evacuate the lab for 15 minutes to allow settling.

  • Absorb: Cover liquid spills with vermiculite, sand, or a commercial "Solvent/Organic" spill pad.

  • Scoop: Use a plastic scoop (spark-proof) to transfer material into a wide-mouth jar.

  • Decontaminate: Wash the surface with a dilute surfactant (soap) and water solution. Collect this rinse water into the hazardous waste container as well. Avoid hypochlorite-based cleaners. [1]

Regulatory & Compliance Data

While this specific intermediate may not have a unique RCRA "U" or "P" code, it is regulated by characteristic.

AgencyRegulationClassificationCode/Note
EPA (RCRA) 40 CFR 261Characteristic ToxicD003 (if reactive) or General Halogenated Waste.[1]
DOT 49 CFR 172Toxic Solid/Liquid, OrganicUN 2811 (Solid) or UN 2810 (Liquid).
EU (REACH) Annex XIVSVHC CandidateTreat as Carcinogen/Mutagen (CMR).

Disposal Vendor Instructions: When manifesting this waste for pickup, ensure the profile lists:

  • Chemical Name: 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline[1]

  • Constituents: Fluorine, Iodine, Aniline.[2][3][4]

  • Calorific Value: High (Organic).

  • Treatment: Incineration with Acid Gas Scrubbing.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual 2014: Resource Conservation and Recovery Act. EPA530-F-11-003.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 6: Management of Waste. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. 2015. Available at: [Link]

Sources

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